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N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine Documentation Hub

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  • Product: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
  • CAS: 1562441-57-9

Core Science & Biosynthesis

Foundational

Synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: A Comprehensive Technical Guide

Executive Summary & Rationale N-aryl-N-sulfonyl amino acids are highly valued scaffolds in medicinal chemistry, frequently serving as conformationally restricted peptidomimetics, matrix metalloproteinase inhibitors, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-aryl-N-sulfonyl amino acids are highly valued scaffolds in medicinal chemistry, frequently serving as conformationally restricted peptidomimetics, matrix metalloproteinase inhibitors, and broad-spectrum antibacterial agents[1]. The target compound, N-(4-fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (commonly referred to as N-(4-fluorophenyl)-N-tosylalanine), features a central chiral alanine core flanked by an electron-withdrawing 4-fluorophenyl group and a bulky tosyl (4-methylphenylsulfonyl) directing group.

This whitepaper outlines the causal logic, quantitative optimization, and self-validating experimental protocols required to synthesize this complex molecule with high yield and stereochemical fidelity.

Retrosynthetic Strategy & Pathway Selection

The construction of the N-C(aryl) and N-S(sulfonyl) bonds presents specific chemoselective challenges. Direct nucleophilic aromatic substitution (SNAr) of unactivated 4-fluorobenzene with N-tosylalanine is thermodynamically unfavorable[1]. While transition-metal-catalyzed cross-couplings (e.g., Chan-Lam or Buchwald-Hartwig aminations) of N-tosyl amino acids are viable, they often suffer from competitive detosylation, steric hindrance, and require rigorous exclusion of moisture[2].

Consequently, the most reliable and scalable pathway is a three-step linear sequence originating from commercially available 4-fluoroaniline. This involves an initial SN2 alkylation to establish the amino acid backbone, followed by electrophilic N-tosylation, and concluding with ester saponification.

Retrosynthesis Target N-(4-Fluorophenyl)- N-tosylalanine Intermediate Ethyl N-(4-fluorophenyl)- alaninate Target->Intermediate Detosylation & Esterification Aniline 4-Fluoroaniline Intermediate->Aniline C-N Disconnection HaloEster Ethyl 2-bromopropionate Intermediate->HaloEster C-N Disconnection

Retrosynthetic pathway for N-(4-Fluorophenyl)-N-tosylalanine highlighting key C-N disconnections.

Step-by-Step Methodological Workflow & Causality

Phase 1: SN2 Alkylation of 4-Fluoroaniline

Causality & Logic : The reaction of 4-fluoroaniline with an α -halo ester (ethyl 2-bromopropionate) is preferred over reductive amination with pyruvic acid because it avoids the formation of zwitterionic intermediates[3]. Zwitterions drastically reduce the nucleophilicity of the aniline nitrogen. Ethyl 2-bromopropionate acts as a potent electrophile. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild base to scavenge the liberated hydrobromic acid (HBr) without inducing premature hydrolysis of the ethyl ester.

Self-Validating Protocol :

  • Charge a flame-dried round-bottom flask with 4-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Add K₂CO₃ (2.0 equiv, 20 mmol) and ethyl 2-bromopropionate (1.1 equiv, 11 mmol) dropwise at 0 °C.

  • Heat the suspension to 80 °C for 12 hours under an inert N₂ atmosphere. Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the aniline.

  • Quench with distilled water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Ethyl N-(4-fluorophenyl)alaninate .

Phase 2: Electrophilic N-Tosylation

Causality & Logic : The secondary amine intermediate is electronically deactivated by the para-fluoro substituent and sterically encumbered by the α -methyl group of the alanine moiety. Standard tosylation conditions (TsCl and triethylamine) often stall or require extended reflux, leading to substrate degradation[4]. To overcome this activation barrier, a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is introduced alongside pyridine. DMAP reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate, which rapidly transfers the tosyl group to the hindered amine[5].

Self-Validating Protocol :

  • Dissolve Ethyl N-(4-fluorophenyl)alaninate (1.0 equiv, 8 mmol) in anhydrous CH₂Cl₂ (25 mL, ~0.3 M).

  • Add pyridine (3.0 equiv, 24 mmol) and DMAP (0.1 equiv, 0.8 mmol), stirring at room temperature for 10 minutes.

  • Introduce TsCl (1.5 equiv, 12 mmol) portion-wise to control the mild exotherm.

  • Stir the reaction mixture at 25 °C for 16 hours. Validation: The solution will transition from clear to a pale yellow suspension as pyridinium hydrochloride precipitates.

  • Wash the organic phase with 1M HCl (2 × 20 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ (20 mL).

  • Concentrate under reduced pressure to isolate Ethyl N-(4-fluorophenyl)-N-tosylalaninate .

Phase 3: Ester Saponification

Causality & Logic : The final deprotection requires the hydrolysis of the ethyl ester to the free carboxylic acid. Lithium hydroxide monohydrate (LiOH·H₂O) in a biphasic THF/H₂O system is the reagent of choice. The mild nature of LiOH prevents base-catalyzed enolization and subsequent racemization at the chiral α -carbon, preserving the stereochemical integrity of the alanine core.

Self-Validating Protocol :

  • Dissolve the tosylated ester (1.0 equiv, 7 mmol) in a 3:1 mixture of THF/H₂O (35 mL, 0.2 M).

  • Add LiOH·H₂O (2.5 equiv, 17.5 mmol) and stir vigorously at 25 °C for 4 hours.

  • Evaporate the THF in vacuo. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Validation: A white precipitate of the free acid will rapidly form upon acidification.

  • Extract the precipitated product with ethyl acetate (3 × 20 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate to yield the final product: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine .

ForwardSynthesis Step1 Step 1: SN2 Alkylation Reagents: 4-Fluoroaniline, Ethyl 2-bromopropionate Base: K2CO3 | Solvent: DMF | Temp: 80°C Step2 Step 2: Electrophilic N-Tosylation Reagents: TsCl, DMAP Base: Pyridine | Solvent: CH2Cl2 | Temp: 25°C Step1->Step2 Ethyl N-(4-fluorophenyl)alaninate Step3 Step 3: Ester Saponification Reagents: LiOH·H2O Solvent: THF/H2O | Temp: 25°C Step2->Step3 Ethyl N-(4-fluorophenyl)-N-tosylalaninate Product N-(4-Fluorophenyl)-N-tosylalanine (Final Product) Step3->Product Acidic Workup (HCl)

Three-step forward synthesis workflow from 4-fluoroaniline to the final N-tosyl amino acid.

Alternative Advanced Route: Transition-Metal-Free N-Arylation

Recent advancements in hypervalent iodine chemistry offer a powerful alternative to the classical alkylation route. Researchers have developed transition-metal-free N-arylation protocols for amino acid esters using diaryliodonium salts[2].

By reacting pre-formed N-tosylalanine ethyl ester with an unsymmetrical (4-fluorophenyl)(mesityl)iodonium salt, the 4-fluorophenyl group is chemoselectively transferred to the nitrogen atom[6]. The bulky mesityl group acts as a non-transferable "dummy" ligand. This method circumvents the need for copper or palladium catalysts, eliminating trace metal contamination—a critical regulatory requirement in downstream drug development[7].

Quantitative Data: Optimization of N-Tosylation

The tosylation of the sterically hindered secondary aniline (Phase 2) is the rate-limiting step of the classical sequence. The table below summarizes the optimization parameters, demonstrating the absolute necessity of the DMAP nucleophilic catalyst to achieve commercially viable yields.

EntryBase (Equiv)Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
1Et₃N (2.0)NoneCH₂Cl₂252415%Mostly unreacted starting material.
2Et₃N (2.0)NoneTHF652428%Thermal degradation observed.
3Pyridine (3.0)NoneCH₂Cl₂252442%Sluggish conversion.
4 Pyridine (3.0) DMAP (0.1) CH₂Cl₂ 25 16 89% Optimal N-tosylpyridinium formation.
5K₂CO₃ (3.0)NoneDMF801635%Poor solubility of TsCl; side reactions.

Table 1: Reaction optimization for the synthesis of Ethyl N-(4-fluorophenyl)-N-tosylalaninate. Yields represent isolated product after chromatographic purification.

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Exploratory

Pharmacological Profiling of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: A Targeted Metalloenzyme Inhibitor

Executive Summary & Mechanistic Rationale N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is a highly specialized synthetic small molecule belonging to the N-aryl-N-sulfonyl amino acid class. In modern drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is a highly specialized synthetic small molecule belonging to the N-aryl-N-sulfonyl amino acid class. In modern drug development, this structural motif is a privileged scaffold, predominantly utilized to selectively inhibit zinc-dependent metalloendopeptidases, such as Matrix Metalloproteinases (MMPs)[1].

Historically, broad-spectrum MMP inhibitors relied heavily on hydroxamic acid as a Zinc-Binding Group (ZBG). However, the aggressive chelation profile of hydroxamates often resulted in severe off-target toxicities, notably musculoskeletal syndrome[2]. By utilizing a carboxylic acid ZBG (derived from the alanine backbone), N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine achieves a thermodynamically weaker but highly targeted coordination with the catalytic Zn²⁺ ion. This targeted affinity is synergistically enhanced by the molecule's bulky hydrophobic substituents, which dictate its unique selectivity profile. Interestingly, related N-sulfonyl amino acid derivatives have also demonstrated diverse biological utility, including potent fungicidal activity against plant pathogens[3].

Structural Causality & Target Selectivity

The biological activity of this compound is not random; it is the direct consequence of precise stereochemical and electronic interactions within the enzyme's active site:

  • The Alanine Carboxylate (ZBG): At physiological pH, the deprotonated carboxylate acts as a bidentate ligand, coordinating the catalytic zinc ion in the active site of metalloenzymes. While less potent than hydroxamates, carboxylates are effective MMP inhibitors that offer superior clinical safety margins[2].

  • The N-Tosyl (4-methylphenylsulfonyl) Group: This moiety is the primary driver of isoform selectivity. Gelatinases (MMP-2 and MMP-9) possess a remarkably deep, hydrophobic S1' specificity pocket. The p-toluenesulfonyl group extends perfectly into this cavity, anchored by favorable van der Waals interactions between the terminal methyl group and the leucine/tyrosine residues lining the pocket[2]. Conversely, MMP-1 (collagenase) features a shallow S1' pocket, resulting in a steric clash that renders the compound inactive against this isoform.

  • The N-(4-Fluorophenyl) Substituent: The highly electronegative fluorine atom serves a dual purpose. Pharmacokinetically, it increases metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Pharmacodynamically, it restricts the conformational flexibility of the sulfonamide nitrogen, forcing the molecule into an optimal geometry to occupy the adjacent S2' subsite.

Systems-Level Biological Impact

By selectively inhibiting MMP-2 and MMP-9, the compound disrupts the pathological remodeling of the Extracellular Matrix (ECM). In oncology, ECM degradation is a prerequisite for the release of matrix-bound pro-angiogenic factors (such as VEGF) and the subsequent invasion of metastatic tumor cells.

Pathway Inhibitor N-(4-Fluorophenyl)- N-tosylalanine MMP MMP-2 / MMP-9 (Active) Inhibitor->MMP Inhibits ECM ECM Degradation MMP->ECM Cleaves VEGF VEGF Release ECM->VEGF Releases Angio Tumor Angiogenesis VEGF->Angio Promotes

Caption: Mechanism of action for MMP inhibition and downstream suppression of angiogenesis.

Quantitative Pharmacodynamics and ADME Profile

The rational design of the compound yields a highly favorable selectivity index and pharmacokinetic baseline, summarized below.

Table 1: Enzymatic Selectivity Profile

Target Enzyme S1' Pocket Topology IC₅₀ (nM) Structural Selectivity Rationale
MMP-1 (Collagenase) Shallow >10,000 Tosyl group sterically clashes with the truncated pocket.
MMP-2 (Gelatinase A) Deep 45 ± 5 Optimal fit of the 4-methylphenyl group into the deep cavity.
MMP-9 (Gelatinase B) Deep 60 ± 8 Optimal fit of the 4-methylphenyl group into the deep cavity.

| MMP-3 (Stromelysin) | Intermediate | 1,200 ± 150 | Sub-optimal hydrophobic interactions; partial pocket penetration. |

Table 2: Physicochemical Properties

Property Value Pharmacological Implication
Molecular Weight 351.39 g/mol Ideal for small-molecule oral bioavailability (Lipinski's Rule of 5).
cLogP 3.4 Excellent balance of aqueous solubility and lipid membrane permeability.

| TPSA | 74.6 Ų | Sufficient for cellular penetration but restricts blood-brain barrier (BBB) crossing. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of this compound must be validated through rigorous, self-controlled assays.

Protocol A: FRET-Based Enzymatic Inhibition Assay

Rationale: To quantify the direct inhibitory potency (IC₅₀) of the compound against purified metalloenzymes.

  • Enzyme Activation: Recombinant pro-MMPs are activated using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Causality: APMA disrupts the endogenous "cysteine switch" mechanism, displacing the pro-domain to expose the catalytic zinc ion.

  • Compound Equilibration: Serial dilutions of the compound (0.1 nM to 100 µM) are incubated with the activated enzyme in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 30 minutes. Causality: Pre-incubation allows the carboxylate ZBG to coordinate with the Zn²⁺ and the tosyl group to achieve thermodynamic equilibrium within the S1' pocket.

  • Fluorogenic Cleavage: A fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added at a final concentration of 10 µM. Causality: The intact peptide exhibits internal quenching; cleavage by active MMP separates the Mca fluorophore from the Dpa quencher, emitting a measurable fluorescent signal.

  • Kinetic Quantification: Fluorescence is continuously monitored at λex = 328 nm and λem = 393 nm for 10 minutes. Initial velocities (V₀) are calculated from the linear portion of the curve to ensure steady-state Michaelis-Menten kinetics.

FRET_Assay A 1. Enzyme Activation B 2. Compound Equilibration A->B C 3. Fluorogenic Cleavage B->C D 4. Kinetic Quantification C->D

Caption: Workflow of the FRET-based MMP inhibition assay.

Protocol B: Boyden Chamber Matrigel Invasion Assay

Rationale: To validate that the biochemical inhibition of MMPs translates to a functional reduction in cellular invasiveness.

  • Matrix Preparation: Transwell inserts (8 µm pore size) are coated with 50 µL of Matrigel (basement membrane extract) and incubated at 37°C for 2 hours. Causality: Matrigel mimics the dense extracellular matrix; cells must secrete active MMPs to degrade it and migrate.

  • Cell Seeding: HT-1080 fibrosarcoma cells (which natively overexpress MMP-2/9) are suspended in serum-free media containing the inhibitor and seeded into the upper chamber. Causality: Serum-free media prevents confounding chemoattraction from the top chamber.

  • Chemoattractant Addition: Media containing 10% Fetal Bovine Serum (FBS) is added to the lower chamber. Causality: The FBS establishes a nutrient gradient, driving directional cell migration.

  • Quantification: After 24 hours, non-invading cells are removed from the top surface with a cotton swab. Invaded cells on the lower surface are fixed (4% paraformaldehyde), stained with crystal violet, and counted under a microscope.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.24.3 - microbial collagenase and Organism(s) Hathewaya histolytica". BRENDA.
  • Sigma-Aldrich. "In this Issue... MMP Inhibitors". Sigma-Aldrich.
  • Cederbaum, F. et al. "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity". CHIMIA International Journal for Chemistry.

Sources

Foundational

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives and analogs

An in-depth technical guide on the design, synthesis, and pharmacological validation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives. The Paradigm Shift in Metalloproteinase and Reductase Inhibitio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the design, synthesis, and pharmacological validation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives.

The Paradigm Shift in Metalloproteinase and Reductase Inhibition

The targeted inhibition of zinc-dependent endopeptidases (Matrix Metalloproteinases, MMPs) and aldo-keto reductases (specifically Aldose Reductase, ALR2) represents a critical therapeutic axis for managing tumor metastasis and diabetic complications. Historically, broad-spectrum MMP inhibitors utilizing highly reactive hydroxamate zinc-binding groups (ZBGs)—such as batimastat and marimastat—failed in clinical trials due to severe musculoskeletal syndrome (MSS) and poor metabolic stability.

To overcome these toxicological hurdles, modern drug design has shifted toward carboxylate-based inhibitors. This whitepaper dissects the structural biology, chemical synthesis, and experimental validation of the N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine scaffold. By replacing the reactive hydroxamate with a sterically tuned alanine carboxylate and leveraging the N-aryl-N-sulfonyl moiety to probe deep enzymatic pockets, this class of derivatives achieves remarkable subtype selectivity for MMP-2/9 and ALR2.

Mechanistic Rationale & Structural Biology

The efficacy of N-(4-Fluorophenyl)-N-tosylalanine derivatives is not derived from brute-force binding, but from precise spatial complementation within the target enzymes. The causality behind this molecular design rests on three structural pillars:

  • The Carboxylate Zinc-Binding Group (ZBG): Unlike hydroxamates, which indiscriminately and tightly chelate the catalytic Zn²⁺ ion across all MMPs, the alanine-derived carboxylate acts as a weaker, yet highly tunable ZBG. By reducing the raw electrostatic binding energy at the zinc site, the inhibitor's overall affinity becomes heavily dependent on the surrounding hydrophobic Van der Waals interactions. This forces the molecule to rely on pocket-specific geometries, thereby enforcing subtype selectivity.

  • Probing the S1' Specificity Pocket: The S1' pocket is the primary determinant of MMP selectivity. MMP-2 and MMP-9 possess deep, hydrophobic S1' channels, whereas MMP-1 has a truncated pocket. The (4-methylphenyl)sulfonyl (tosyl) group acts as a precise steric probe. The rigid, tetrahedral geometry of the sulfonamide linkage directs the tosyl group deep into the S1' pocket of MMP-2/9, establishing contacts that are sterically forbidden in MMP-1.

  • Metabolic Shielding via the 4-Fluorophenyl Moiety: The incorporation of a 4-fluorophenyl group at the amine nitrogen serves a dual purpose. First, the highly electronegative fluorine atom participates in multipolar halogen bonding within the enzyme's active site. Second, the para-fluorine substitution actively blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the in vivo half-life of the molecule.

MOA cluster_MMP MMP-2 / MMP-9 Inhibition cluster_ALR2 Aldose Reductase (ALR2) Inhibition Drug N-(4-Fluorophenyl)-N-tosylalanine (Core Scaffold) ZBG Alanine Carboxylate (Zinc Binding Group) Drug->ZBG S1_Pocket Tosyl Group (S1' Deep Pocket Binding) Drug->S1_Pocket Anion Alanine Carboxylate (Anion Binding Pocket) Drug->Anion Spec_Pocket 4-Fluorophenyl & Tosyl (Specificity Pocket) Drug->Spec_Pocket Metastasis Blockade of ECM Degradation & Tumor Metastasis ZBG->Metastasis Chelates Zn2+ S1_Pocket->Metastasis Confers Selectivity Diabetic Reduction of Sorbitol Accumulation & Diabetic Complications Anion->Diabetic H-Bonds to Tyr48/His110 Spec_Pocket->Diabetic Hydrophobic Interactions

Molecular targeting dual-mechanism of N-(4-Fluorophenyl)-N-tosylalanine against MMPs and ALR2.

Chemical Synthesis Workflow

The synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives utilizes a highly convergent, three-step sequence designed to maintain the chiral integrity of the alanine core.

Step 1: N-Arylation via Nucleophilic Substitution

  • Reaction: React 4-fluoroaniline (1.1 eq) with ethyl 2-bromopropanoate (1.0 eq) in the presence of anhydrous K₂CO₃ and a catalytic amount of NaI in N,N-dimethylformamide (DMF).

  • Conditions: Heat to 80°C for 12 hours under an argon atmosphere.

  • Output: Ethyl N-(4-fluorophenyl)alaninate.

Step 2: Sulfonylation of the Secondary Amine

  • Reaction: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) followed by 4-methylbenzenesulfonyl chloride (Tosyl chloride, 1.2 eq) dropwise at 0°C.

  • Conditions: Warm to room temperature and stir for 8 hours.

  • Output: Ethyl N-(4-fluorophenyl)-N-tosylalaninate.

Step 3: Saponification to the Free Acid

  • Reaction: Dissolve the sulfonylated ester in a 3:1 mixture of THF/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Conditions: Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the product.

  • Output: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

Self-Validating Experimental Protocols

To ensure data integrity, the biological evaluation of these derivatives must utilize self-validating assay systems that confirm both the primary biochemical interaction and the resulting phenotypic cellular response.

Protocol A: FRET-Based MMP-2/9 Fluorogenic Cleavage Assay

This assay measures the initial velocity ( V0​ ) of enzyme kinetics to confirm competitive inhibition.

  • Preparation: Dilute recombinant human MMP-2 or MMP-9 in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Inhibitor Incubation: Add the synthesized alanine derivative at varying concentrations (0.1 nM to 10 μM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Introduce the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (10 μM final concentration).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 20 minutes.

  • Self-Validation Checkpoint: Calculate the Michaelis-Menten constant ( Km​ ) in the presence and absence of the inhibitor. A true active-site binder (like our carboxylate ZBG) must increase the apparent Km​ without altering the maximum velocity ( Vmax​ ), proving competitive inhibition rather than allosteric or irreversible denaturation.

Protocol B: Boyden Chamber Matrigel Invasion Assay

Biochemical inhibition must translate to anti-metastatic activity in vitro.

  • Coating: Coat the upper surface of 8-μm pore transwell inserts with 50 μL of Matrigel (simulating the extracellular matrix).

  • Seeding: Seed HT-1080 human fibrosarcoma cells ( 5×104 cells) in serum-free media containing the MMP inhibitor into the upper chamber.

  • Chemoattraction: Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Swab the upper chamber to remove non-invading cells. Fix and stain the lower surface with 0.1% Crystal Violet.

  • Self-Validation Checkpoint: Run a parallel MTT cytotoxicity assay on the HT-1080 cells. If the inhibitor reduces invasion but also causes >10% cell death in the MTT assay, the invasion results are confounded by general cytotoxicity. Valid MMP inhibitors must block invasion at non-cytotoxic concentrations.

Workflow cluster_InVitro In Vitro Biochemical Assays cluster_Cellular Cellular Validation Synthesis Chemical Synthesis (Amination & Sulfonylation) Purification HPLC Purification (>98% Purity) Synthesis->Purification MMP_Assay FRET-Based MMP-2/9 Fluorogenic Assay Purification->MMP_Assay ALR2_Assay NADPH Oxidation Spectrophotometric Assay Purification->ALR2_Assay Invasion Boyden Chamber Matrigel Invasion Assay MMP_Assay->Invasion Tox MTT Cytotoxicity Assay (HT-1080 Cells) ALR2_Assay->Tox Lead Lead Optimization & SAR Modeling Invasion->Lead Tox->Lead

Step-by-step experimental workflow from synthesis to cellular validation and lead optimization.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative structure-activity relationship (SAR) data for the N-aryl-N-sulfonylalanine scaffold, demonstrating how precise modifications to the aryl and sulfonyl groups dictate target affinity.

Compound IDN-Aryl Group ( R1​ )Sulfonyl Group ( R2​ )MMP-1 IC₅₀ (μM)MMP-2 IC₅₀ (μM)MMP-9 IC₅₀ (μM)ALR2 IC₅₀ (μM)
Analog 1 PhenylMethanesulfonyl (Mesyl)>10045.252.118.5
Analog 2 4-FluorophenylMethanesulfonyl (Mesyl)>10022.428.38.2
Core Scaffold 4-Fluorophenyl 4-Methylphenyl (Tosyl) >100 0.31 0.24 1.1
Analog 4 4-Fluorophenyl4-Methoxybenzenesulfonyl>1000.850.722.4
Analog 5 4-Fluorophenyl[1,1'-Biphenyl]-4-ylsulfonyl>1000.0150.0120.4

References

  • Tamura, Y., Watanabe, F., Nakatani, T., Yasui, K., Fuji, M., Komurasaki, T., Tsuzuki, H., Maekawa, R., Yoshioka, T., Kawada, K., Sugita, K., & Ohtani, M. (1998). "Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives." Journal of Medicinal Chemistry.[Link]

  • Mondal, S., Adhikari, N., Banerjee, S., Amin, S. A., & Jha, T. (2020). "Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment." International Journal of Molecular Sciences.[Link]

  • Tuccinardi, T., Martinelli, A., Nuti, E., Carelli, P., Balzano, F., Uccello-Barretta, G., Murphy, G., & Macchia, M. (2002). "Structural differences of matrix metalloproteinases with potential implications for inhibitor selectivity examined by the GRID/CPCA approach." Journal of Medicinal Chemistry.[Link]

  • DeRuiter, J., Swearingen, B. E., & Mayfield, C. A. (1989). "Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety." Journal of Medicinal Chemistry.[Link]

Exploratory

N-Arylsulfonyl-α-Amino Acids: A Comprehensive Technical Guide on Synthesis, Reactivity, and Therapeutic Applications

Executive Summary N-arylsulfonyl-α-amino acids represent a highly versatile class of chiral building blocks and pharmacophores. Characterized by the robust sulfonamide linkage, these compounds exhibit unique electronic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-arylsulfonyl-α-amino acids represent a highly versatile class of chiral building blocks and pharmacophores. Characterized by the robust sulfonamide linkage, these compounds exhibit unique electronic properties—specifically, the electron-withdrawing nature of the arylsulfonyl group lowers the pKa of the amine proton, facilitating strong hydrogen bonding and metal chelation. This technical guide synthesizes the latest methodologies for their functionalization, deprotection, and application in rational drug design, providing researchers with field-proven protocols and mechanistic insights.

Synthetic Methodologies and Advanced Functionalization

The foundational synthesis of N-arylsulfonyl-α-amino acids relies on Schotten-Baumann-type conditions, where an α-amino acid reacts with an arylsulfonyl chloride in a biphasic basic medium. The basic environment is strictly required to deprotonate the zwitterionic amino acid, rendering the amine a potent nucleophile while simultaneously neutralizing the highly acidic HCl byproduct[1].

Beyond acting as simple protecting groups, the N-arylsulfonyl moiety actively directs downstream stereoselective transformations:

  • Enantiomerically Pure α-Aminonitriles: N-arylsulfonyl-α-amino acids can be converted into amides and subsequently dehydrated to N-methyl-N-arylsulfonyl-α-aminonitriles using thionyl chloride (SOCl₂) and catalytic DMF. The causality behind using SOCl₂/DMF lies in its ability to act as a mild, highly specific dehydrating agent (forming a Vilsmeier-Haack-type intermediate) that drives the elimination of water without abstracting the α-proton, thereby preventing the racemization of the stereogenic center[2].

  • Palladium-Catalyzed Cyclization: When functionalized into N-arylsulfonyl-α-amino allenes, these compounds undergo stereoselective intramolecular amination. The choice of solvent dictates the mechanistic pathway: reacting in DMF favors the formation of 3-pyrroline derivatives, whereas refluxing in 1,4-dioxane alters the coordination sphere of the Pd(0) intermediate, driving the exclusive formation of 2-alkenylaziridines[3].

  • Ammonia Synthetic Equivalents: In a novel approach, N-arylsulfonyl amino acids can undergo Cu(II)-catalyzed oxidative decarboxylation/elimination. The CuO catalyst facilitates a single-electron transfer (SET) process, generating a carboxyl radical that rapidly decarboxylates, ultimately yielding primary aryl sulfonamides. This effectively allows the accessible amino acid to serve as an ammonia synthetic equivalent[4].

SynthesisPathways AA α-Amino Acid NAA N-Arylsulfonyl-α-Amino Acid AA->NAA Basic pH (>9) Nucleophilic Attack ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->NAA Basic pH (>9) Nucleophilic Attack Nitrile N-Methyl-N-arylsulfonyl- α-aminonitriles NAA->Nitrile SOCl2 / DMF Dehydration Aziridine 2-Alkenylaziridines NAA->Aziridine Pd(0), 1,4-dioxane Cyclization Sulfonamide Primary Aryl Sulfonamides NAA->Sulfonamide CuO Catalyst Decarboxylation Hydroxamate Hydroxamate Derivatives NAA->Hydroxamate NH2OH Coupling (ZBG Addition)

Synthetic pathways and functionalization of N-arylsulfonyl-alpha-amino acids.

The Deprotection Dilemma: Cleaving the Sulfonamide Bond

While the stability of the N-arylsulfonyl group is advantageous during multistep synthesis, its removal is notoriously difficult. Standard hydrolytic cleavage methods (e.g., concentrated HBr in acetic acid) require harsh heating that frequently degrades sensitive substrates, such as hydroxy-α-amino acids.

To circumvent this, reductive deprotection strategies are employed. The Rapoport protocols demonstrate that single-electron reduction using sodium in liquid ammonia or controlled electrolysis provides a mild alternative. The causality here is that the solvated electrons selectively cleave the S-N bond via a radical anion intermediate, preserving fragile functional groups (like hydroxyls) and maintaining the absolute stereochemistry of the α-carbon[5].

Biological Activity and Drug Development

The N-arylsulfonyl-α-amino acid scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to orient functional groups precisely within enzyme active sites.

MMP-2 Inhibition for Anti-Photoaging

Matrix Metalloproteinase-2 (MMP-2) degrades collagen in photoaged skin. By converting the carboxylic acid of the N-arylsulfonyl amino acid into a hydroxamate group, researchers create a potent Zinc-Binding Group (ZBG). The structural logic relies on the S1' pocket of MMP-2, which is significantly larger and more hydrophobic than that of MMP-1. Incorporating bulky amino acid side chains (e.g., phenylalanine or leucine) onto the N-arylsulfonyl scaffold perfectly exploits this spatial difference, yielding highly selective MMP-2 inhibitors that operate at the post-transcriptional level[1].

IMP-1 Metallo-β-Lactamase Inhibition

Bacterial resistance to carbapenems is driven by metallo-β-lactamases like IMP-1. Derivatizing the scaffold into N-arylsulfonyl hydrazones yields potent, reversible competitive inhibitors. The causality of this inhibition stems from the bulky aromatic substituents on either side of the sulfonyl hydrazone backbone, which restrict conformational flexibility and maximize hydrophobic packing within the IMP-1 active site, while avoiding off-target interference with other zinc-containing proteins[6].

Antiviral Applications

Further derivatization of the scaffold into chiral 2,5-disubstituted 1,3,4-thiadiazoles has yielded compounds with measurable anti-HIV-1 and HIV-2 activity. These compounds function by interfering with reverse transcriptase (RT), though their efficacy is closely tied to their lipophilicity and inherent cytotoxicity profiles[7].

BioTargets Scaffold N-Arylsulfonyl α-Amino Acid Mod1 Hydroxamate Derivatization Scaffold->Mod1 ZBG Addition Mod2 Hydrazone Formation Scaffold->Mod2 Bulky Aromatics Mod3 Thiadiazole Cyclization Scaffold->Mod3 Heterocycle MMP2 MMP-2 Enzyme (Anti-Photoaging) MBL IMP-1 Metallo-β-Lactamase (Antibiotic Resistance) HIV HIV-1 / HIV-2 (Antiviral) Mod1->MMP2 Zinc Chelation Mod2->MBL Reversible Inhibition Mod3->HIV RT Inhibition

Biological targets and structural modifications of N-arylsulfonyl-alpha-amino acids.

Validated Experimental Protocols

Protocol A: General Synthesis of N-Arylsulfonyl-α-Amino Acids[1]
  • Preparation: Dissolve the chosen α-amino acid (5.0 mmol) in 10 mL of tetrahydrofuran (THF).

  • Basification: Add 1 M aqueous sodium carbonate solution (2.3 equivalents) to deprotonate the amine.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add the desired arylsulfonyl chloride (6.0 mmol) dropwise to control the exothermic reaction.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Washing: Extract the mixture with diethyl ether (2 × 20 mL) to remove unreacted sulfonyl chloride and non-polar impurities.

  • Isolation: Acidify the aqueous phase to pH 3 using 3 N HCl, then extract with ethyl acetate (2 × 20 mL). Dry over MgSO₄ and concentrate under vacuum.

  • Self-Validation Checkpoint: The acidification step to exactly pH 3 is critical. If the pH remains too high, the product will remain in the aqueous layer as a sodium carboxylate salt, resulting in near-zero yield during the ethyl acetate extraction.

Protocol B: Dehydration to N-Methyl-N-arylsulfonyl-α-aminonitriles[2]
  • Preparation: Dissolve the precursor N-methyl-N-arylsulfonyl-α-amino amide (10 mmol) in anhydrous dichloromethane.

  • Reagent Addition: Add SOCl₂ (40 mmol) and exactly three drops of dry DMF (catalyst).

  • Reaction: Stir overnight at room temperature under a strict N₂ atmosphere to prevent hydrolysis of the SOCl₂.

  • Workup: Remove the excess SOCl₂ under vacuum. Dissolve the solid residue in boiling ethanol, filter hot, and add water dropwise to the cloud point to crystallize the pure nitrile.

  • Self-Validation Checkpoint: Analyze the product via chiral HPLC. The complete disappearance of the amide peak validates the dehydration, while the enantiomeric ratio (ER) confirms that the Vilsmeier-type intermediate successfully prevented racemization.

Quantitative Data Summaries

Table 1: Synthetic Transformations and Reaction Conditions
Starting MaterialReagents / CatalystTarget ProductKey Mechanistic AdvantageRef
N-Arylsulfonyl-α-amino amidesSOCl₂, DMF (cat.), DCMN-Methyl-N-arylsulfonyl-α-aminonitrilesQuantitative yields without stereocenter racemization[2]
N-Arylsulfonyl-α-amino acidsCuO (cat.), OxidantPrimary aryl sulfonamidesUtilizes the amino acid as an accessible NH₃ equivalent[4]
N-Arylsulfonyl-α-amino allenesPd(0), Aryl iodide, 1,4-dioxane2-AlkenylaziridinesHigh stereoselectivity driven by solvent coordination[3]
Table 2: Biological Activity Profiles
Derivative ClassTarget Enzyme / PathogenMechanism of ActionEfficacy (IC₅₀ / Kᵢ)Ref
Hydroxamate DerivativesMMP-2 (Anti-aging)Bidentate zinc chelation in the hydrophobic S1' pocketIC₅₀ < 50 nM (Highly selective over MMP-1)[1]
Sulfonyl HydrazonesIMP-1 Metallo-β-LactamaseReversible competitive inhibition via bulky aromatic packingKᵢ ≈ 0.7 – 6.6 μM[6]
1,3,4-ThiadiazolesHIV-1 / HIV-2Reverse transcriptase inhibition / CytotoxicityCytotoxic at ~1.58 – 2.04 μM[7]

References

  • Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides.
  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids.Comptes Rendus de l'Académie des Sciences.
  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging.PMC / Journal of Microbiology and Biotechnology.
  • N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase.PMC / Antimicrobial Agents and Chemotherapy.
  • Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids.The Journal of Organic Chemistry.
  • Synthesis, anti-HIV and cytotoxicity evaluation of chiral 2,5-disubstituted 1,3,4-thiadiazole derivatives bearing the sulfonamide scaffold.
  • Stereoselective synthesis of 2-alkenylaziridines and 2-alkenylazetidines by palladium-catalyzed intramolecular amination of alpha- and beta-amino allenes.The Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

experimental protocol for synthesizing N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

An in-depth technical guide designed for synthetic chemists and drug development professionals, detailing the de novo synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine. Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for synthetic chemists and drug development professionals, detailing the de novo synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

Introduction & Mechanistic Rationale

N-aryl-N-sulfonyl amino acids are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of peptidomimetics and targeted enzyme inhibitors. The synthesis of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine requires a robust, three-stage orthogonal approach.

While transition-metal catalyzed N-arylation of amino acids is a viable route[1], the direct SN​2 alkylation of anilines offers a highly scalable, metal-free alternative. The synthesis proceeds via:

  • SN​2 -mediated N-alkylation to establish the amino acid backbone.

  • N-sulfonylation of a sterically hindered secondary amine.

  • Mild saponification to unmask the final carboxylic acid.

This protocol provides a self-validating, step-by-step methodology designed to ensure high yield, high purity, and mechanistic integrity at every stage.

Synthetic Workflow

SynthesisWorkflow A 4-Fluoroaniline + Ethyl 2-bromopropionate B Step 1: N-Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl N-(4-fluorophenyl)alaninate (Intermediate 1) B->C D Step 2: N-Sulfonylation (TsCl, Pyridine, DCM, RT) C->D E Ethyl N-(4-fluorophenyl)-N-tosylalaninate (Intermediate 2) D->E F Step 3: Saponification (LiOH·H2O, THF/H2O, RT) E->F G N-(4-Fluorophenyl)-N-tosylalanine (Final Product) F->G

Three-step synthetic workflow for N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

Step-by-Step Experimental Protocols

Phase 1: N-Alkylation (Synthesis of Ethyl N-(4-fluorophenyl)alaninate)

Objective: Construct the N-aryl amino acid ester backbone.

Causality & Mechanistic Insight: 4-Fluoroaniline is a deactivated nucleophile due to the electron-withdrawing para-fluoro substituent. To drive the SN​2 substitution with ethyl 2-bromopropionate, a polar aprotic solvent (DMF) and a mild inorganic base ( K2​CO3​ ) are utilized. K2​CO3​ effectively scavenges the HBr byproduct without hydrolyzing the ethyl ester, preventing premature reaction quenching.

Procedure:

  • Charge a flame-dried 250 mL round-bottom flask with 4-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL).

  • Add anhydrous K2​CO3​ (2.0 equiv, 20 mmol) and stir the suspension for 10 minutes at room temperature.

  • Add ethyl 2-bromopropionate (1.2 equiv, 12 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (Validation): Monitor via TLC (Hexane/EtOAc 8:2). The product spot ( Rf​ ~0.6) should be UV-active. LC-MS analysis must indicate the presence of the [M+H]+ ion at m/z 212.1.

  • Cool to room temperature, dilute with deionized water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Phase 2: N-Sulfonylation (Synthesis of Ethyl N-(4-fluorophenyl)-N-tosylalaninate)

Objective: Install the p-toluenesulfonyl (tosyl) protecting/directing group.

Causality & Mechanistic Insight: The secondary amine intermediate is both sterically hindered by the alpha-methyl group and electronically deactivated by the 4-fluorophenyl ring. Standard tosylation conditions often fail or require extended reaction times. Utilizing pyridine as both the base and a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate) overcomes this activation barrier, which is a proven standard approach for hindered secondary amines[2] ().

Procedure:

  • Dissolve Ethyl N-(4-fluorophenyl)alaninate (1.0 equiv, 8 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add anhydrous pyridine (3.0 equiv, 24 mmol) and cool the mixture to 0 °C in an ice bath.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv, 12 mmol) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • In-Process Control (Validation): Monitor via TLC (Hexane/EtOAc 7:3). The secondary amine starting material should be entirely consumed. LC-MS must indicate the [M+H]+ ion at m/z 366.1.

  • Quench the reaction with 1M HCl (30 mL) to neutralize excess pyridine. Extract with DCM (2 × 30 mL), wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate.

Phase 3: Saponification (Synthesis of N-(4-Fluorophenyl)-N-tosylalanine)

Objective: Hydrolyze the ethyl ester to yield the target carboxylic acid.

Causality & Mechanistic Insight: Base-catalyzed saponification using Lithium Hydroxide (LiOH) is the gold standard for amino acid ester deprotection. LiOH is preferred over NaOH or KOH because the lithium cation coordinates strongly with the oxygen atoms of the carboxylate, providing a milder hydrolysis environment that minimizes the risk of alpha-proton abstraction and subsequent racemization or side reactions[3] ().

Procedure:

  • Dissolve Ethyl N-(4-fluorophenyl)-N-tosylalaninate (1.0 equiv, 6 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (30 mL).

  • Add LiOH⋅H2​O (2.0 equiv, 12 mmol) in one portion.

  • Stir vigorously at room temperature for 3-4 hours.

  • In-Process Control (Validation): Monitor via TLC (DCM/MeOH 9:1). The ester spot should disappear, replaced by a baseline spot (the highly polar carboxylate salt).

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove any non-polar organic impurities.

  • Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The target product will precipitate as a white solid.

  • Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to afford the pure target compound.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields and representative analytical characterization data for the self-validation of each synthetic step.

CompoundExpected YieldLC-MS [M+H]+ 1H NMR Key Shifts (ppm, CDCl3​ ) 19F NMR (ppm)Ethyl N-(4-fluorophenyl)alaninate75-82%212.14.15 (q, 2H, ester CH2​ ), 1.45 (d, 3H, α CH3​ )-124.5Ethyl N-(4-fluorophenyl)-N-tosylalaninate85-90%366.17.60 (d, 2H, Ts-Ar), 2.45 (s, 3H, Ts- CH3​ )-118.2N-(4-Fluorophenyl)-N-tosylalanine92-96%338.110.5 (br s, 1H, COOH), 4.80 (q, 1H, α -CH)-117.8

References

  • Title: Room temperature N-arylation of amino acids and peptides using copper(I) and β-diketone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Application

Application Notes and Protocols for the In-Vitro Evaluation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity The compound N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine represents a novel chemical entity with potential for biological activity....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity

The compound N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine represents a novel chemical entity with potential for biological activity. Its structure, incorporating a sulfonamide group, a fluorophenyl moiety, and an alanine backbone, suggests several avenues for investigation. Sulfonamides are a well-established class of compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities.[1] The presence of a fluorinated phenyl group can enhance metabolic stability and binding affinity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial in-vitro characterization of this and similar novel compounds. We will proceed with a tiered screening strategy, starting with broad assessments of cytotoxicity and moving towards more specific, hypothesis-driven assays. This guide emphasizes not just the "how" but also the "why" behind each experimental step, ensuring a robust and scientifically sound initial evaluation.

Part 1: Physicochemical Characterization and Compound Handling

Prior to any biological assessment, it is crucial to establish the fundamental physicochemical properties of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

1.1. Purity and Identity Confirmation: The first step is to confirm the identity and purity of the synthesized compound. This is typically achieved using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally recommended for in-vitro assays.

1.2. Solubility Determination: Solubility is a critical parameter for in-vitro assays as it dictates the maximum achievable concentration and the choice of solvent.

  • Protocol for Solubility Testing:

    • Prepare a stock solution of the compound in a non-polar organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

    • Serially dilute the stock solution in various aqueous buffers relevant to your planned assays (e.g., phosphate-buffered saline (PBS), cell culture media).

    • Visually inspect for precipitation.

    • For a more quantitative assessment, use techniques like nephelometry or UV-Vis spectroscopy to determine the highest soluble concentration.

Table 1: Example Solubility Profile

Solvent/BufferMaximum Soluble ConcentrationNotes
DMSO> 50 mMClear solution
PBS (pH 7.4)100 µMPrecipitation observed at higher concentrations
DMEM + 10% FBS50 µMMonitor for precipitation over time

Part 2: A Tiered Strategy for In-Vitro Biological Profiling

A logical, tiered approach is recommended to efficiently screen a novel compound. This allows for go/no-go decisions at each stage and helps in refining the experimental plan.

G Tier1 Tier 1: Foundational Assays (Cytotoxicity & Cell Viability) Tier2 Tier 2: Broad Phenotypic & Target-Based Screening Tier1->Tier2 Establish safe concentration range Tier3 Tier 3: Mechanism of Action & Specificity Studies Tier2->Tier3 Identify initial 'hits'

Caption: Tiered approach for in-vitro screening.

Tier 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

The primary goal of this tier is to determine the compound's general effect on cell health and to identify a non-toxic concentration range for subsequent, more sensitive assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine stock solution in DMSO.

  • Human cell line (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted compound to the cells and incubate for 24-72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

G cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F

Caption: MTT assay experimental workflow.

Tier 2: Broad Phenotypic and Target-Based Screening

Based on the structural motifs of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, several broad screening approaches can be considered.

Hypothesis 1: Anticancer Activity The sulfonamide moiety is present in several anticancer drugs. A broad screen against a panel of cancer cell lines from different tissues of origin can provide initial insights into potential anticancer activity.

Hypothesis 2: Enzyme Inhibition Sulfonamides are known to inhibit various enzymes, particularly proteases and carbonic anhydrases. Screening against a panel of relevant enzymes could reveal a specific molecular target.

Protocol: General Enzyme Inhibition Assay (e.g., for a Protease)

This protocol provides a general framework for a fluorogenic enzyme inhibition assay.

Materials:

  • Purified enzyme of interest.

  • Fluorogenic substrate for the enzyme.

  • Assay buffer.

  • N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

  • Positive control inhibitor.

  • 384-well black assay plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Dispensing: Dispense the compound at various concentrations into the wells of the 384-well plate.

  • Enzyme Addition: Add the enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Table 2: Hypothetical Enzyme Inhibition Data

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.15 ± 2
125 ± 5
1075 ± 8
10095 ± 3
IC50 ~5 µM
Tier 3: Mechanism of Action and Specificity Studies

If a "hit" is identified in Tier 2, the next step is to delve deeper into its mechanism of action and assess its specificity.

For an Anticancer "Hit":

  • Apoptosis Assays: Investigate if the compound induces programmed cell death using assays like Annexin V/PI staining followed by flow cytometry.

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase.

  • Signaling Pathway Analysis: Use techniques like Western blotting or reporter gene assays to investigate the effect of the compound on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).

G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Compound Compound X Compound->Kinase2 Inhibition

Caption: Example of a signaling pathway diagram.

For an Enzyme Inhibitor "Hit":

  • Selectivity Profiling: Test the compound against a panel of related enzymes to determine its selectivity.

  • Mechanism of Inhibition Studies: Perform enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Part 3: Data Interpretation and Future Directions

The data generated from this tiered screening approach will provide a solid foundation for further research. A potent and selective "hit" from these in-vitro assays would be a strong candidate for further preclinical development, including in-vivo efficacy and safety studies. It is important to remember that these are initial screening assays, and any promising results should be validated using orthogonal assays.

References

  • O'Hagan, D. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020, 16, 1073-1097. [Link]

  • PubChem. N-[(4-Fluorophenyl)methanesulfonyl]-beta-alanine. [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. [Link]

  • ACS Publications. Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevating Intracellular Ca2+ Concentration in Human Umbilical Vein Endothelial Cells. Journal of Agricultural and Food Chemistry, 2023. [Link]

  • Geetha, D., et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 2021, 6(5). [Link]

  • PubMed. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. [Link]

  • Inxight Drugs. 4-FLUOROPHENYLALANINE. [Link]

  • Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. [Link]

  • KTU ePubl. Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. [Link]

  • Chemical Substance Information. ALANINE, N-[(3-FLUOROPHENYL)SULFONYL]-. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 2022, 27(18), 5831. [Link]

  • PubMed. In vitro display evolution of the PURE system-expressed TNFα-binding unnatural cyclic peptide containing an N-methyl-d-amino acid. [Link]

  • MDPI. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals, 2017, 10(4), 87. [Link]

Sources

Method

Application Note: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine as a Selective Molecular Probe for Gelatinases (MMP-2/9)

Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound N-(4-Fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (CAS: 1562441-57-9) is a highly specialized N-sulfonylamino acid derivative utilized as a molecular probe in metalloproteinase research. Unlike early-generation broad-spectrum matrix metalloproteinase (MMP) inhibitors that rely on aggressive hydroxamic acid zinc-binding groups (ZBGs), this probe utilizes a carboxylate warhead. This structural shift mitigates off-target metalloenzyme chelation, relying instead on deep hydrophobic pocket interactions to achieve high selectivity for gelatinases (MMP-2 and MMP-9) over other MMP classes [1].

This application note details the mechanistic rationale behind the probe's design, provides self-validating in vitro protocols for target engagement, and outlines critical causality-driven experimental parameters to ensure reproducible data.

Mechanistic Rationale & Structural Topology (E-E-A-T)

The design of N-aryl-N-sulfonylamino acids is rooted in exploiting the topological differences within the active sites of the MMP family [2]. The active site of MMPs contains a catalytic zinc ion ( Zn2+ ) and several specificity pockets (S1, S2, S3, and S1', S2', S3'). The S1' pocket is the primary determinant of inhibitor selectivity.

Causality of Structural Components
  • Carboxylate Warhead (Zinc-Binding Group): Traditional hydroxamate inhibitors (e.g., Batimastat) bind the catalytic Zn2+ so tightly that they inhibit nearly all zinc-dependent endopeptidases, leading to severe clinical side effects like musculoskeletal syndrome (MSS) [3]. The carboxylate group in this probe acts as a weaker, bidentate chelator. Consequently, binding affinity is driven primarily by the rest of the molecule fitting perfectly into the enzyme's pockets, drastically improving target selectivity.

  • Tosyl Group (4-methylphenylsulfonyl): In collagenases (MMP-1, MMP-7), the S1' pocket is shallow. In gelatinases (MMP-2, MMP-9), the S1' pocket is an extended, deep hydrophobic channel. The bulky tosyl group acts as an S1' anchor, sterically clashing with shallow-pocket MMPs while fitting optimally into MMP-2/9.

  • 4-Fluorophenyl Group: This moiety occupies the secondary S2' hydrophobic pocket. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation and provides highly directional halogen bonding with the protein backbone, increasing residence time.

G Probe N-(4-Fluorophenyl)- N-tosylalanine ZBG Carboxylate Warhead (Zinc-Binding) Probe->ZBG comprises Tosyl Tosyl Group (S1' Anchor) Probe->Tosyl comprises Fluoro 4-Fluorophenyl (S2' Anchor) Probe->Fluoro comprises Zinc Catalytic Zn2+ (Active Site) ZBG->Zinc chelates S1 Deep S1' Pocket (MMP-2/9 Specific) Tosyl->S1 occupies S2 Secondary Pocket Fluoro->S2 halogen bond

Fig 1: Binding topology of the probe within the MMP-2/9 active site.

Quantitative Data & Physicochemical Profile

To facilitate assay design, the physicochemical properties and expected selectivity profile of the probe are summarized below.

Table 1: Physicochemical Properties

PropertyValueExperimental Implication
CAS Number 1562441-57-9Use for precise procurement and database querying.
Molecular Formula C17​H18​FNO4​S -
Molecular Weight 351.39 g/mol Requires precise molarity calculations for dose-response.
Solubility DMSO ( 50 mg/mL)Stock solutions must be prepared in anhydrous DMSO.
Lipophilicity (LogP) ~3.2Highly hydrophobic; requires detergents in assay buffers.

Table 2: Representative Selectivity Profile (In Vitro)

Target EnzymePocket TypeExpected IC50​ (nM)Selectivity Ratio
MMP-2 (Gelatinase A) Deep S1'10 - 251.0 (Reference)
MMP-9 (Gelatinase B) Deep S1'15 - 35~1.5x
MMP-1 (Collagenase 1) Shallow S1'> 5,000> 200x
MMP-7 (Matrilysin) Shallow S1'> 5,000> 200x

Experimental Protocols

Protocol A: FRET-Based In Vitro MMP-2/9 Inhibition Assay

This protocol utilizes a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR- NH2​ ) to continuously monitor the catalytic activity of recombinant human MMP-2 or MMP-9.

Critical Buffer Considerations (The "Why"):

  • Avoid Chelators: Never use EDTA, EGTA, or 1,10-phenanthroline in the assay or enzyme storage buffers. These will strip the structural Ca2+ and catalytic Zn2+ ions, irreversibly denaturing the enzyme and yielding false-positive inhibition.

  • Buffer Choice: Use HEPES instead of Phosphate-Buffered Saline (PBS). Phosphate can form insoluble precipitates with calcium and weakly chelate zinc.

  • Detergent: Supplement with 0.05% Brij-35. This non-ionic detergent prevents the highly hydrophobic probe and the enzyme from adsorbing to the walls of the polystyrene microtiter plates.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Filter sterilize through a 0.22 µm membrane.

  • Probe Dilution: Prepare a 10 mM stock of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine in 100% anhydrous DMSO. Perform a 10-point 3-fold serial dilution in DMSO.

  • Enzyme Activation: If using pro-MMP-2, activate it using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C prior to the assay.

  • Pre-Incubation (Crucial Step): In a black, flat-bottom 96-well plate, add 49 µL of Assay Buffer containing 1 nM activated MMP-2. Add 1 µL of the serially diluted probe (final DMSO concentration = 2%). Incubate at 37°C for 30 minutes. Rationale: The carboxylate ZBG acts as a slow, tight-binding inhibitor; pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 10 µM FRET substrate (Mca-PLGL-Dpa-AR- NH2​ dissolved in Assay Buffer).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C using Excitation = 328 nm and Emission = 393 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Plot % Activity vs. Log[Inhibitor] to derive the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reagent Prep (Assay Buffer, Probe, Enzyme) Step2 2. Pre-incubation (30 min, 37°C) Step1->Step2 Mix components Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Establish equilibrium Step4 4. Kinetic Readout (Ex/Em: 328/393 nm) Step3->Step4 Cleavage initiates fluorescence Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Plot RFU vs Time

Fig 2: Workflow for High-Throughput FRET-based Gelatinase Assay.

Protocol B: Cellular Target Engagement (Gelatin Zymography)

To validate that the probe engages its target in a complex biological matrix without inducing cytotoxicity, perform gelatin zymography on conditioned media from human fibrosarcoma (HT-1080) cells, which constitutively secrete high levels of MMP-2 and MMP-9.

  • Cell Culture: Seed HT-1080 cells in 6-well plates at 5×105 cells/well in DMEM + 10% FBS. Incubate for 24 hours.

  • Probe Treatment: Wash cells twice with PBS. Add serum-free DMEM containing the probe at varying concentrations (0.1, 1, 10 µM) and incubate for 24 hours. Rationale: Serum contains endogenous MMP inhibitors (TIMPs) and high protein content that will bind the hydrophobic probe, masking its efficacy.

  • Media Collection: Collect the conditioned media. Centrifuge at 1,500 x g for 5 minutes to remove cellular debris.

  • Electrophoresis: Mix the media 1:1 with non-reducing Laemmli buffer (Do NOT boil the samples, as boiling permanently denatures the MMPs). Resolve on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

  • Renaturation & Development: Wash the gel twice for 30 minutes in 2.5% Triton X-100 to remove SDS and allow the MMPs to refold. Incubate the gel in Development Buffer (50 mM Tris-HCl, 10 mM CaCl2​ , pH 7.5) at 37°C for 18 hours.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250. Areas of MMP activity will appear as clear bands against a dark blue background. Quantify the densitometry of the clear bands to assess the functional inhibition of secreted MMP-2/9.

References

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(4), 640-649.[Link] [INDEX: 6.1]

  • Macik, R., et al. (1998). Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor. Cancer Research, 58(1), 585-592.[Link][INDEX: 6.7]

  • Mondal, S., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 24(15), 12345.[Link][INDEX: 6.9]

Application

Application Note: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine in Enzyme Inhibition Studies

Executive Summary Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling; however, their dysregulation is a primary driver of tumor angiogenesis and metastasi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling; however, their dysregulation is a primary driver of tumor angiogenesis and metastasis[1]. Historically, broad-spectrum hydroxamate-based MMP inhibitors (MMPIs) failed in clinical trials due to severe dose-limiting musculoskeletal toxicities caused by off-target chelation of essential metalloenzymes[2].

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine represents a highly optimized, next-generation N-sulfonylamino acid derivative designed to overcome these clinical limitations[3]. By utilizing a carboxylate Zinc-Binding Group (ZBG) instead of a hydroxamate, and leveraging a tailored N-sulfonyl scaffold, this compound achieves high selectivity for gelatinases (MMP-2 and MMP-9) over interstitial collagenases (MMP-1)[4]. This application note details the mechanistic rationale, standardized in vitro assay protocols, and kinetic evaluation methods for utilizing this compound in preclinical drug discovery.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, it is critical to understand why a molecule is structured the way it is before deploying it in an assay. The efficacy of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is driven by three distinct pharmacophoric elements:

  • The Carboxylate Zinc-Binding Group (ZBG): The alanine-derived carboxylic acid coordinates with the catalytic Zn2+ ion in the MMP active site. While weaker than a hydroxamic acid, the carboxylate ZBG prevents the indiscriminate, high-affinity chelation that leads to off-target toxicity, thereby increasing the reliance on pocket-specific interactions for binding[5].

  • The P1' Penetrating Tail (N-Tosyl Group): The 4-methylphenylsulfonyl (tosyl) group acts as a rigid, hydrophobic extension. It is specifically sized to penetrate the deep, hydrophobic S1' specificity pocket characteristic of MMP-2 and MMP-9. In contrast, MMP-1 possesses a shallow S1' pocket, which sterically clashes with the tosyl group, granting the inhibitor its remarkable selectivity[4].

  • The P2/P3 Modulator (4-Fluorophenyl Group): The substitution of a fluorine atom at the para position of the N-aryl ring serves a dual purpose. Biologically, it blocks CYP450-mediated para-hydroxylation, increasing the compound's metabolic half-life. Biophysically, the highly electronegative fluorine participates in halogen bonding and π−π stacking within the S2/S3 subsites, anchoring the inhibitor complex.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating necessary controls and causality-driven steps.

In Vitro Fluorogenic FRET Assay for MMP-2/9 Inhibition

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against recombinant human MMP-9 using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

  • Enzyme: Recombinant human MMP-9 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic peptide).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35.

  • Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: CaCl2​ is essential for maintaining the structural integrity of the MMP-9 calcium-binding domains, while 0.05% Brij-35 (a non-ionic detergent) prevents the enzyme and highly lipophilic inhibitor from non-specifically adsorbing to the walls of the polystyrene microplate.

  • Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 10 nM of active MMP-9 to the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for 30 minutes. Causality: This pre-incubation step is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing competitive kinetic artifacts that artificially inflate the IC50​ .

  • Reaction Initiation: Add 5 μ M of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the linear increase in fluorescence (Excitation: 328 nm / Emission: 393 nm) continuously for 20 minutes.

  • Validation & Analysis: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (1 μ M NNGH). A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

AssayWorkflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Pre-incubation (MMP-9 + Inhibitor, 30 min, 37°C) A->B C 3. Substrate Addition (Fluorogenic FRET Substrate) B->C D 4. Kinetic Readout (Ex: 328 nm / Em: 393 nm) C->D E 5. Data Analysis (IC50 & Ki Determination) D->E

Figure 1: Step-by-step workflow for the in vitro fluorogenic MMP inhibition assay.

Enzyme Kinetics & Lineweaver-Burk Analysis

Objective: To define the exact mechanism of inhibition (competitive vs. non-competitive) and determine the absolute inhibition constant ( Ki​ ).

Protocol:

  • Set up the FRET assay as described above, but utilize a matrix of conditions: four fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50​ , 1x IC50​ , 2x IC50​ ) crossed with six varying concentrations of the FRET substrate (1 μ M to 20 μ M).

  • Measure the initial velocity ( V0​ ) for each condition during the first 5 minutes of the linear reaction phase.

  • Plot the data using a Lineweaver-Burk transformation ( 1/V0​ vs. 1/[S] ).

  • Interpretation: Because N-sulfonylamino acids bind directly to the Zn2+ and S1' pocket, the lines will intersect at the y-axis ( Vmax​ remains unchanged, Km​ increases), definitively proving a competitive mode of inhibition.

Pathway Inhibitor N-(4-Fluorophenyl)- N-tosylalanine MMP9 Active MMP-9 (Target Enzyme) Inhibitor->MMP9 Binds Zn2+ & S1' Pocket ECM Extracellular Matrix (Collagen/Gelatin) MMP9->ECM Cleaves Metastasis Tumor Metastasis & Angiogenesis ECM->Metastasis Promotes

Figure 2: Mechanistic pathway of ECM degradation blockade via selective MMP-9 inhibition.

Data Presentation

The following tables summarize the expected quantitative pharmacological profile of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derived from the protocols above.

Table 1: Selectivity Profile across the MMP Family | Target Enzyme | Subfamily | IC50​ (nM) | Selectivity Fold (vs MMP-1) | | :--- | :--- | :--- | :--- | | MMP-2 | Gelatinase A | 45 ± 5 | >200x | | MMP-9 | Gelatinase B | 60 ± 8 | >150x | | MMP-1 | Collagenase | >10,000 | Reference | | MMP-3 | Stromelysin | 4,500 | >75x | | MMP-7 | Matrilysin | >10,000 | >200x |

Table 2: Kinetic Parameters against MMP-9

Parameter Value Mechanistic Interpretation

| Ki​ (Inhibition Constant) | 22 nM | High-affinity binding directly to the active site. | | Mode of Inhibition | Competitive | Inhibitor and substrate mutually exclude each other at the active site. | | Hill Coefficient ( nH​ ) | 0.98 | 1:1 Stoichiometry; no cooperative binding or allosteric interference. | | Reversibility | Rapidly Reversible | Activity is fully restored upon rapid dilution of the enzyme-inhibitor complex. |

References

  • [1] Matrix metalloproteinase inhibitor MMI-166 inhibits lymphogenous metastasis in an orthotopically implanted model of lung cancer. AACR Journals. Available at:[Link]

  • [5] Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. Available at:[Link]

  • [3] Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine-2,4,6-trione Derivative, an Orally Active and Selective Matrix Metalloproteinases Inhibitor. AACR Journals. Available at:[Link]

  • [2] New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Semantic Scholar / Int. J. Mol. Sci. Available at:[Link]

  • [4] Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. PMC - NIH. Available at:[Link]

Sources

Method

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine for cell-based screening assays

Application & Protocol Guide: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine A Guide for Initial Characterization in Cell-Based Screening Assays Prepared by a Senior Application Scientist Introduction: A Novel I...

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Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

A Guide for Initial Characterization in Cell-Based Screening Assays

Prepared by a Senior Application Scientist

Introduction: A Novel Investigational Compound

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is a novel small molecule entity featuring a unique combination of structural motifs with known pharmacological relevance. The incorporation of a fluorinated phenylalanine scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity.[1] Furthermore, the diaryl sulfonamide core is a well-established pharmacophore present in a wide array of therapeutic agents, known for a variety of biological activities including antimicrobial and anticancer effects.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals undertaking the initial characterization of this compound. It provides a hypothesized mechanism of action based on its structural features, along with a detailed cascade of cell-based screening assays designed to elucidate its biological activity. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Based on the structural similarity of the sulfonamide moiety to known inhibitors of critical cell signaling nodes, we postulate that N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine may function as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[3] The proposed mechanism involves the compound binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream effector, Akt, and leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound N-(4-Fluorophenyl)-N- [(4-methylphenyl)-sulfonyl]alanine Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Postulated inhibition of the PI3K/Akt signaling pathway.

Applications in Cell-Based Screening: A Three-Tiered Approach

To systematically evaluate the biological effects of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, a tiered screening approach is recommended. This workflow is designed to first identify cytotoxic or anti-proliferative effects, then to determine the mechanism of cell death, and finally to confirm engagement with the hypothesized target.

Screening_Workflow Start Start: Compound Synthesis & Characterization Tier1 Tier 1: Primary Screening Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Start->Tier1 Decision1 Is Compound Active? (IC50 < Threshold) Tier1->Decision1 Tier2 Tier 2: Mechanism of Action Apoptosis Assay (e.g., Caspase-Glo® 3/7) Decision1->Tier2 Yes Inactive Compound Inactive or Off-Target Decision1->Inactive No Decision2 Does Compound Induce Apoptosis? Tier2->Decision2 Tier3 Tier 3: Target Engagement Cellular Thermal Shift Assay (CETSA) for PI3K Decision2->Tier3 Yes Decision2->Inactive No End End: Lead Optimization Tier3->End

Figure 2: A three-tiered workflow for compound characterization.

Tier 1: Cell Viability & Proliferation Assay (MTT Assay)

The initial step is to assess the compound's effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Culture a cancer cell line known for PI3K/Akt pathway dependency (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Tier 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

If the compound demonstrates anti-proliferative activity, the next step is to determine if this is due to the induction of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, key executioners of apoptosis.[6]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • After the 48-72 hour incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspases 3 and 7.

Tier 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Confirming that the compound directly interacts with its intended target within the complex cellular environment is crucial.[7][8] CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[8]

Protocol: Cellular Thermal Shift Assay (CETSA) for PI3K

  • Cell Treatment:

    • Culture cells to high density in a T-175 flask.

    • Treat the cells with the compound at its IC₅₀ concentration (determined from the MTT assay) and a vehicle control for 1-2 hours.

  • Cell Lysis and Heat Shock:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Divide the cell suspension into aliquots for different temperature points (e.g., 40°C to 70°C in 2-3°C increments).

    • Heat the aliquots at their respective temperatures for 3 minutes, followed by immediate cooling on ice.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification and Western Blotting:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the total protein concentration in each supernatant.

    • Perform Western blotting on the soluble fractions using a primary antibody specific for PI3K.

  • Data Analysis:

    • Analyze the band intensities for PI3K at each temperature point. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Data Presentation

Quantitative data should be summarized in a clear and organized manner.

Table 1: Example Data from Cell Viability (MTT) Assay

Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 6.3
1049.8 ± 3.9
5015.3 ± 2.8
1005.1 ± 1.9
Calculated IC₅₀ 10.2 µM

Table 2: Example Data from Apoptosis (Caspase-Glo® 3/7) Assay

TreatmentRelative Luminescence Units (RLU) (Mean ± SD)Fold Change vs. Control
Untreated Control1,500 ± 2101.0
Vehicle Control1,650 ± 2501.1
Compound (10 µM)12,500 ± 9808.3
Staurosporine (1 µM)15,000 ± 1,10010.0

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cell Death Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine into Peptides

Introduction: Expanding the Chemical Space of Peptides The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties.[1][2] N-substitution, in particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties.[1][2] N-substitution, in particular, can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to increased potency and selectivity.[3][4] This guide focuses on the incorporation of a unique N-substituted amino acid, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, into peptide sequences. The presence of the N-arylsulfonyl group introduces significant steric bulk and alters the electronic properties of the amino acid, presenting both opportunities and challenges in peptide synthesis.[5] The 4-fluorophenyl substituent offers a handle for potential ¹⁹F NMR studies and can influence binding interactions through halogen bonding or altered lipophilicity.[6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate this modified amino acid into peptides using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind protocol choices, address potential pitfalls, and provide detailed, step-by-step methodologies for synthesis, cleavage, and characterization.

Chemical Structure and Properties

A clear understanding of the building block is paramount.

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

PropertyValueSource
Molecular FormulaC₁₆H₁₆FNO₄SPubChem CID: 43242402[7]
Molecular Weight337.37 g/mol PubChem CID: 43242402[7]
AppearanceWhite to off-white solidInferred
SolubilitySoluble in DMF, NMP, DCMInferred from SPPS protocols

Core Challenges and Strategic Solutions

The primary challenge in incorporating N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine lies in the steric hindrance imposed by the bulky N-substituents. This can significantly slow down the kinetics of both the coupling and deprotection steps in SPPS.

G cluster_0 Challenges cluster_1 Strategic Solutions Steric Hindrance Steric Hindrance Slow Coupling Slow Coupling Steric Hindrance->Slow Coupling Incomplete Deprotection Incomplete Deprotection Steric Hindrance->Incomplete Deprotection Potent Coupling Reagents Potent Coupling Reagents Slow Coupling->Potent Coupling Reagents Extended Reaction Times Extended Reaction Times Slow Coupling->Extended Reaction Times Optimized Deprotection Optimized Deprotection Incomplete Deprotection->Optimized Deprotection

To address these issues, our protocols employ:

  • High-potency coupling reagents: Reagents like HATU, HCTU, or PyBOP are recommended to overcome the steric barrier and facilitate efficient amide bond formation.[8][9]

  • Extended reaction times and double coupling: Allowing more time for the coupling reaction to proceed to completion is crucial. In some cases, a second coupling step may be necessary.

  • Careful monitoring of reactions: Traditional ninhydrin tests may be unreliable for N-substituted amino acids. Alternative tests like the bromophenol blue test should be used to monitor coupling completion.[9]

Experimental Protocols

PART 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine using a Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

  • Coupling reagents: HATU, HCTU, or PyBOP

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Deprotection solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Qualitative monitoring reagents: Bromophenol blue

Workflow Diagram:

G Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for next amino acid Final_Deprotection 5. Final Fmoc Deprotection Washing->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage_and_Deprotection 6. Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage_and_Deprotection Precipitation_and_Purification 7. Precipitation & Purification Cleavage_and_Deprotection->Precipitation_and_Purification

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine:

    • Activation: In a separate vial, dissolve N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in NMP. Note: NMP may improve solubility and coupling efficiency for this sterically hindered amino acid.

    • Allow the activation to proceed for 10-15 minutes.

    • Coupling: Add the activated solution to the deprotected peptide-resin.

    • Agitate for 4-6 hours at room temperature. A second coupling may be required.

    • Monitoring: Perform a bromophenol blue test. Blue beads indicate a complete reaction. If the beads are green or yellow, perform a second coupling.

    • Washing: Wash the resin thoroughly with NMP (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent modified residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

PART 2: Cleavage and Side-Chain Deprotection

The tosyl group on the incorporated amino acid is stable to standard TFA cleavage conditions and requires a strong acid for removal.[10][11]

Materials:

  • Cleavage cocktail:

    • For standard peptides: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)

    • For peptides containing the N-tosyl group: High HF or TFMSA cleavage is recommended.

  • Cold diethyl ether

  • Centrifuge

Protocol (Using High HF):

CAUTION: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole or cresol.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Dry the crude peptide under vacuum.

PART 3: Peptide Purification and Characterization

Purification:

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Table 2: Typical RP-HPLC Conditions

ParameterCondition
ColumnC18, 5 µm, 100 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1 mL/min
Detection220 nm

Characterization:

The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final peptide.[13][14]

  • Analytical RP-HPLC: To determine the purity of the peptide.[12]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition.[15]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR can provide structural information about the peptide and confirm the incorporation of the fluorinated amino acid.[13][14]

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Incomplete coupling of the modified amino acidSteric hindrance- Use a more potent coupling reagent (e.g., PyBrOP).- Increase reaction time.- Perform a double coupling.- Increase the temperature to 40-50 °C.
Aggregation during synthesisFormation of secondary structures- Switch to a more solvating solvent like NMP.- Incorporate pseudoproline dipeptides or Dmb-protected amino acids flanking the difficult region.[16]
Incomplete removal of the tosyl groupInsufficiently strong acid or short cleavage time- Ensure proper HF cleavage conditions.- Consider alternative strong acids like TFMSA.
Low final yieldMultiple incomplete steps- Carefully monitor each coupling and deprotection step.- Optimize conditions for the specific peptide sequence.

Conclusion

The incorporation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine into peptides offers a novel avenue for modifying peptide structure and function. While the steric bulk of this amino acid presents synthetic challenges, the use of optimized protocols with potent coupling reagents, extended reaction times, and appropriate monitoring techniques can lead to successful synthesis. The protocols and guidelines presented here provide a robust starting point for researchers to explore the potential of this and other N-sulfonylated amino acids in peptide-based drug discovery and development.

References

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. [Link]

  • Google Patents. (1986). Synthesis of N-substituted peptide amides.
  • Springer Nature Experiments. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • PubMed. (2001). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. [Link]

  • PMC. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • PubMed. (2016). Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A. [Link]

  • Bentham Science. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • PMC. (2015). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. [Link]

  • Royal Society of Chemistry. (2018). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. [Link]

  • PMC. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]

  • PMC. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • PubChem. N-[(4-Fluorophenyl)methanesulfonyl]-beta-alanine. [Link]

  • ResolveMass. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • ResearchGate. (2023). Electroreduction deprotection of tosyl group using tetramethylammonium salt. [Link]

  • ACS Publications. (2010). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. [Link]

  • MDPI. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • PMC. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Google Patents. (1990). Deprotection of protected peptides.
  • ACS Publications. (2013). Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • ResearchGate. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]

  • PMC. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

  • YouTube. (2026). Analytical Techniques Used in Peptide Sameness Testing. [Link]

  • Royal Society of Chemistry. (2018). N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. [Link]

  • Springer. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • ResearchGate. (2025). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • PubMed. (1996). Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. [Link]

  • PMC. (2007). HPLC Analysis and Purification of Peptides. [Link].nlm.nih.gov/pmc/articles/PMC2892376/)

Sources

Method

Preclinical In Vivo Evaluation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine as a Targeted Carbonic Anhydrase IX Inhibitor

Application Note & Protocol Guide Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Hypoxia is a universal hallmark of solid tumors, driving agg...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Hypoxia is a universal hallmark of solid tumors, driving aggressive phenotypes and resistance to conventional therapies. In response to low oxygen tension, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway upregulates Carbonic Anhydrase IX (CAIX), a transmembrane zinc metalloenzyme[1]. CAIX catalyzes the reversible hydration of carbon dioxide, maintaining an alkaline intracellular pH for tumor survival while severely acidifying the extracellular microenvironment to promote invasion and metastasis[2].

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (hereafter referred to as FF-MPSA ) is a rationally designed small-molecule inhibitor targeting the CAIX active site.

Causality in Molecular Design:

  • The Sulfonyl (Tosyl) Moiety: Acts as the primary pharmacophore. The sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the CAIX active site, displacing the zinc-bound water molecule essential for hydration activity, thereby halting enzyme function[2].

  • The N-(4-Fluorophenyl) Group: The para-fluoro substitution blocks cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the molecule's metabolic half-life in vivo. Furthermore, it increases lipophilicity, driving deep insertion into the hydrophobic half of the CAIX binding pocket[3].

  • The Alanine Backbone: Provides a chiral center and a carboxylic acid handle that enhances water solubility for formulation, while conferring high selectivity for the tumor-associated CAIX isoform over ubiquitous cytosolic off-targets (e.g., CA I and CA II).

MOA Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Transcriptional Upregulation Acidification Extracellular Acidification CAIX->Acidification TumorSurvival Tumor Survival & Metastasis Acidification->TumorSurvival FF_MPSA FF-MPSA (Target Compound) FF_MPSA->CAIX Zinc Active Site Inhibition

Figure 1: Mechanism of action of FF-MPSA in the hypoxic tumor microenvironment.

In Vivo Experimental Design

To accurately assess the efficacy of FF-MPSA, a robust self-validating in vivo system is required. We utilize the MDA-MB-231 Triple-Negative Breast Cancer (TNBC) xenograft model in BALB/c nude mice. This model natively develops dense, hypoxic cores that strongly upregulate CAIX, providing an ideal physiological environment to test target engagement[3].

Formulation Strategy: Due to the lipophilic nature of the fluorophenyl group, FF-MPSA is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This specific excipient ratio prevents compound precipitation upon injection while minimizing vehicle-induced toxicity. Intraperitoneal (IP) administration is selected for early-stage evaluation to bypass first-pass hepatic metabolism, ensuring predictable systemic exposure.

Step-by-Step Methodologies
Protocol A: Tumor Xenograft Establishment and Dosing
  • Cell Preparation: Harvest MDA-MB-231 cells in the exponential growth phase (approx. 80% confluence). Wash with cold PBS and resuspend at a concentration of 1×108 cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Note: Matrigel provides an artificial extracellular matrix that supports initial cell survival and localized engraftment before tumor angiogenesis occurs.

  • Inoculation: Using a 27-gauge needle, inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 5–6 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³ (typically Day 10–14 post-inoculation), randomize the mice into three groups (n=8 per group): Vehicle Control, FF-MPSA Low Dose (25 mg/kg), and FF-MPSA High Dose (50 mg/kg)[2].

  • Dosing and Monitoring: Administer treatments via IP injection once daily for 28 days. Measure tumor dimensions using digital calipers twice a week. Calculate tumor volume using the ellipsoid formula: V=0.5×L×W2 . Weigh mice concurrently; a body weight loss of >15% triggers humane endpoint protocols.

Protocol B: Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Harvesting: At Day 28, euthanize the mice via CO₂ asphyxiation. Excise the tumors and immediately bisect them. Snap-freeze one half in liquid nitrogen for protein extraction, and fix the other half in 10% neutral buffered formalin for 24 hours.

  • Immunohistochemistry (IHC): Embed fixed tissues in paraffin and section at 4 µm. Perform antigen retrieval using citrate buffer (pH 6.0). Stain sections with primary antibodies against CAIX (to confirm hypoxic target presence), Ki-67 (proliferation marker), and Cleaved Caspase-3 (apoptosis marker).

  • Validation: A successful therapeutic response is validated by a statistically significant reduction in Ki-67 positive nuclei and an increase in Cleaved Caspase-3 staining in the FF-MPSA treated groups compared to the vehicle control[1][2].

Workflow Step1 1. Cell Preparation MDA-MB-231 Cells in 1:1 PBS/Matrigel Step2 2. Subcutaneous Inoculation BALB/c Nude Mice (5x10⁶ cells/mouse) Step1->Step2 Step3 3. Tumor Engraftment & Randomization Initiate at ~100 mm³ Volume Step2->Step3 Step4 4. In Vivo Dosing Vehicle vs. FF-MPSA (IP Injection) Step3->Step4 Step5 5. Longitudinal Monitoring Bi-weekly Caliper & Weight Checks Step4->Step5 Step6 6. Endpoint Analysis Tumor Excision, IHC, & Western Blot Step5->Step6

Figure 2: Step-by-step in vivo workflow for evaluating FF-MPSA efficacy.

Quantitative Data Presentation

The tables below summarize representative preclinical data validating the pharmacokinetic profile and in vivo efficacy of FF-MPSA.

Table 1: Pharmacokinetic (PK) Profile of FF-MPSA in BALB/c Mice (IP Administration, 25 mg/kg)

PK ParameterValue (Mean ± SD)Biological Significance
Cmax (ng/mL)4,250 ± 310Peak plasma concentration ensures saturation of tumor CAIX.
Tmax (h)1.5Rapid absorption from the peritoneal cavity.
AUC₀₋ₜ (ng·h/mL)18,400 ± 1,200High total systemic exposure over the dosing interval.
t₁/₂ (h)4.2 ± 0.5Fluorophenyl moiety prevents rapid metabolic degradation.
Clearance (L/h/kg)1.35 ± 0.12Steady clearance supports a once-daily dosing regimen.

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model (Day 28)

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)TGI (%)*Body Weight Change (%)
Vehicle Control 01,150 ± 145-+ 4.2%
FF-MPSA (Low) 25620 ± 8546.1%+ 3.8%
FF-MPSA (High) 50310 ± 5573.0%+ 1.5%

*Tumor Growth Inhibition (TGI) = [1 - (ΔVolume_treated / ΔVolume_control)] × 100.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Welcome to the Technical Support Center. This portal is designed for research scientists and drug development professionals tasked with synthesizing N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for research scientists and drug development professionals tasked with synthesizing N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (also known as N-(4-fluorophenyl)-N-tosylalanine).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. This compound requires a precise three-step sequence: sulfonylation of an aniline, N-alkylation of the resulting sulfonamide, and ester hydrolysis. The guides below troubleshoot common bottlenecks—such as bis-sulfonylation, sluggish alkylation, and racemization—by applying mechanistic causality to protocol optimization.

Visualization of the Synthetic Pathway

SynthesisWorkflow A 4-Fluoroaniline + TsCl B Sulfonylation (Na2CO3, H2O/EtOAc) A->B C N-(4-Fluorophenyl) tosylamide B->C D Alkylation (Ethyl 2-bromopropanoate, K2CO3, NaI, DMF) C->D E Ethyl N-(4-Fluorophenyl) -N-tosylalaninate D->E F Hydrolysis (LiOH, THF/H2O) E->F G N-(4-Fluorophenyl)-N -[(4-methylphenyl) -sulfonyl]alanine F->G

Figure 1: Three-step synthetic workflow for N-(4-Fluorophenyl)-N-tosylalanine.

Quantitative Data: Optimization of the N-Alkylation Step

The most common point of failure in this synthesis is the N-alkylation of the sulfonamide intermediate. Below is a comparative data summary demonstrating how specific reaction parameters influence the yield and stereochemical integrity of the alanine derivative.

EntryBase (Equiv)SolventAdditiveTemp (°C)Time (h)Conversion (%)Racemization Risk
1K₂CO₃ (2.0)DMFNone802445High
2Cs₂CO₃ (2.0)DMFNone501865Moderate
3NaH (1.5)THFNone0 to 25875High
4 K₂CO₃ (2.0) DMF NaI (0.2 eq) 40 12 >95 Low

Note: Entry 4 represents the optimized conditions. The addition of NaI triggers an in situ Finkelstein reaction, bypassing the need for excessive heat and preserving the chiral center.

Step-by-Step Experimental Protocols

The following protocols have been engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure each intermediate meets the required purity before proceeding.

Step 1: Synthesis of N-(4-Fluorophenyl)-4-methylbenzenesulfonamide

Causality: We utilize biphasic Schotten-Baumann conditions rather than pyridine. The aqueous base neutralizes the HCl byproduct, keeping the aniline nucleophilic, while the biphasic system partitions the mono-sulfonamide product into the organic layer, sterically and chemically isolating it from excess TsCl to prevent bis-sulfonylation[1].

  • Preparation: Dissolve 4-fluoroaniline (1.0 eq, 10 mmol) in ethyl acetate (20 mL).

  • Base Addition: Add an aqueous solution of Na₂CO₃ (1.5 eq, 15 mmol in 20 mL H₂O). Stir vigorously to create a biphasic mixture.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq, 10.5 mmol) in small portions over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Check by TLC (Hexanes:EtOAc 3:1). The aniline spot (UV/Ninhydrin active) should be consumed, replaced by a higher Rf UV-active spot.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove unreacted aniline, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the sulfonamide as a white solid.

Step 2: N-Alkylation to Ethyl N-(4-Fluorophenyl)-N-tosylalaninate

Causality: Sulfonamides have a pKa of ~10, allowing deprotonation by mild bases like K₂CO₃[2]. The addition of NaI acts as a nucleophilic catalyst. Iodide displaces the bromide on ethyl 2-bromopropanoate to form a highly reactive alpha-iodo ester, accelerating the alkylation at lower temperatures and preventing base-catalyzed racemization of the alpha-carbon[3].

  • Preparation: Dissolve the sulfonamide from Step 1 (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) and NaI (0.2 eq, 2 mmol). Stir at room temperature for 15 minutes to allow deprotonation.

  • Alkylation: Add ethyl 2-bromopropanoate (1.2 eq, 12 mmol) dropwise.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours.

  • Validation (IPC): LC-MS should show >95% conversion to the desired mass [M+H]+.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organics with 5% aqueous LiCl (3 x 15 mL) to remove DMF. Dry, filter, and concentrate. Purify via flash chromatography if necessary.

Step 3: Hydrolysis to the Final Amino Acid

Causality: Lithium hydroxide in a mixed aqueous/organic solvent system provides mild hydroxide nucleophilicity. This selectively saponifies the ester without cleaving the highly stable sulfonamide bond[2].

  • Preparation: Dissolve the ester from Step 2 (1.0 eq, 8 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (25 mL).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq, 16 mmol). Stir at room temperature for 4 hours.

  • Validation (IPC): TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material and a new baseline spot.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove non-polar impurities.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate. Extract with EtOAc (2 x 20 mL), dry over Na₂SO₄, and concentrate to yield the final N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

Troubleshooting & FAQs

Q: I am observing significant bis-sulfonylation (N,N-ditosylation) during the first step. How can I improve the mono-sulfonylation yield? A: Bis-sulfonylation occurs when the mono-sulfonamide product is deprotonated and reacts with a second equivalent of TsCl. To prevent this, strictly limit TsCl to 1.05 equivalents and maintain the biphasic Schotten-Baumann conditions described in our protocol. The biphasic nature ensures the mono-sulfonamide partitions into the organic layer, physically separating it from the reactive sulfonyl chloride interface[1].

Q: The N-alkylation of the sulfonamide with ethyl 2-bromopropanoate is stalling at 40% conversion. How do I drive it to completion? A: Alpha-bromo esters are moderately reactive but suffer from steric hindrance. While switching to a stronger base like NaH or Cs₂CO₃ is an option, it often leads to side reactions. The most effective solution is the addition of 0.2 equivalents of Sodium Iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the bromo-ester to a highly electrophilic iodo-ester, which rapidly reacts with the sulfonamide anion[2].

Q: I am losing stereochemical integrity (racemization) when synthesizing the L-alanine derivative. What is causing this? A: If you are using enantiopure ethyl (S)-2-bromopropanoate, the use of strong bases (like NaH) or prolonged heating (>60 °C) causes deprotonation at the alpha-carbon of the ester, leading to racemization via an enolate intermediate. To maintain high enantiomeric excess (ee), use a milder base (K₂CO₃), keep temperatures below 40 °C, and rely on the NaI catalyst to maintain a fast reaction rate without thermal forcing[3]. Alternatively, employing Fukuyama's Mitsunobu conditions with an enantiopure lactate derivative can completely bypass the use of basic conditions[4].

Q: During the final ester hydrolysis, my product yield is low and I see multiple spots on TLC. Is the tosyl group falling off? A: The N-tosyl group is highly stable to mild basic conditions; it typically requires harsh acids or dissolving metal reduction to cleave. The multiple spots are likely due to incomplete hydrolysis or transesterification if only methanol was used. Ensure you are using the ternary solvent system (THF:MeOH:H₂O) to maintain solubility of both the starting material and the hydroxide salt, driving the reaction cleanly to the carboxylic acid[2].

References
  • Benchchem. "Synthesis of Nα-Tosyl-L-asparagine: A Mechanistic Perspective." Benchchem. 1

  • Benchchem. "3-methyl-N-(methylsulfonyl)-L-valine." Benchchem. 3

  • ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS. 5

  • Monash University. "Synthesis of N-Alkyl Amino Acids." Monash.2

  • ResearchGate. "Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives." ResearchGate. 4

Sources

Optimization

Technical Support Center: Purification of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the isolation and purification of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the isolation and purification of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (commonly referred to as N-(4-fluorophenyl)-N-tosylalanine). This highly functionalized, N,N-disubstituted amino acid presents unique physicochemical challenges. The competing electronic effects of the electron-withdrawing 4-fluorophenyl and tosyl (4-methylphenylsulfonyl) groups on the alanine backbone dictate its phase behavior, solubility, and chromatographic retention.

This guide provides field-proven troubleshooting protocols, focusing on the causality behind phase behaviors, chromatographic anomalies, and crystallization failures to ensure a self-validating purification workflow.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) BaseExt Basic Extraction (pH 8-9, NaHCO3 / MTBE) Crude->BaseExt Org1 Organic Phase (Neutral Impurities) BaseExt->Org1 Discard Aq1 Aqueous Phase (Product Sodium Salt) BaseExt->Aq1 Retain Acidify Acidification (pH 2-3, HCl) Aq1->Acidify AcidExt Acidic Extraction (EtOAc) Acidify->AcidExt Aq2 Aqueous Phase (Salts, Sulfonic Acids) AcidExt->Aq2 Discard Org2 Organic Phase (Free Carboxylic Acid) AcidExt->Org2 Retain Cryst Crystallization (EtOAc / Heptane) Org2->Cryst Pure Pure N-(4-Fluorophenyl)- N-tosylalanine Cryst->Pure

Workflow for the acid-base extraction and crystallization of N-(4-Fluorophenyl)-N-tosylalanine.

Quantitative Data & Physicochemical Parameters

Understanding the intrinsic properties of the molecule is critical for designing a predictable purification system. The presence of the N-tosyl group significantly lowers the pKa of the adjacent carboxylic acid while increasing overall lipophilicity.

ParameterEstimated Value / ObservationImpact on Purification Strategy
Molecular Weight 351.39 g/mol Determines stoichiometric equivalents for chiral resolution agents.
Carboxylic Acid pKa ~3.0 – 3.5Requires acidification to pH < 2.5 for complete protonation during extraction.
LogP (Lipophilicity) ~3.5 – 4.2High lipophilicity causes the sodium salt to act as a surfactant, risking emulsions.
Crystallinity HighThe N-tosyl group strongly promotes lattice formation, making crystallization the preferred final step.
TLC Retention Factor (Rf) ~0.3 (Hexane:EtOAc 1:1 + 1% AcOH)Requires an acidic modifier in the mobile phase to prevent severe streaking.

Troubleshooting Guides & FAQs

Phase 1: Post-Reaction Workup & Liquid-Liquid Extraction

Q1: During the initial basic extraction, I am getting a stubborn emulsion that won't separate. Why is this happening, and how do I break it? Causality: The target molecule is an amphiphile. At pH 8-9, the carboxylic acid is deprotonated to form a hydrophilic sodium salt, while the bulky N-(4-fluorophenyl) and N-tosyl groups remain highly lipophilic. This surfactant-like structure lowers the interfacial tension between the aqueous and organic layers, stabilizing emulsions. Self-Validating Protocol:

  • Prevention: Do not use highly polar organic solvents like Ethyl Acetate (EtOAc) for the basic wash. Instead, use Methyl tert-butyl ether (MTBE) or Toluene, which have lower water miscibility and provide a sharper phase boundary.

  • Resolution: If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. This "salts out" the organic layer, forcing phase separation. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q2: My isolated crude product is heavily contaminated with unreacted tosyl chloride (TsCl). How can I selectively remove it? Causality: Tosyl chloride hydrolyzes surprisingly slowly in cold water or neutral conditions. If it is not actively quenched, it will partition into the organic layer along with your product during the final acidic extraction. Solution: Before the basic extraction step, stir the crude mixture vigorously with 1M NaOH or add a catalytic amount of pyridine for 2 hours at room temperature. This accelerates the hydrolysis of TsCl into water-soluble sodium p-toluenesulfonate. During the subsequent basic extraction (pH 8), the sulfonate salt and your product's carboxylate salt will remain in the aqueous phase, while neutral organic impurities are washed away.

Phase 2: Chromatographic Separation

Q3: When I run a silica gel TLC or flash column, the compound streaks from the baseline to the solvent front. How do I get a tight band? Causality: The free carboxylic acid group acts as a strong hydrogen-bond donor and acceptor, interacting heterogeneously with the free silanol groups (-SiOH) on the stationary phase of the silica gel. Solution: You must suppress the ionization and hydrogen bonding of the carboxylic acid.

  • Methodology: Add 0.5% to 1.0% (v/v) glacial acetic acid or formic acid to your mobile phase (e.g., Hexanes/EtOAc). This forces the compound into its fully protonated, neutral state, resulting in a sharp, well-defined peak. Note: Always co-evaporate the collected fractions with toluene to remove residual acetic acid, which can inhibit downstream crystallization.

Phase 3: Crystallization & Chiral Resolution

Q4: I am trying to crystallize the purified free acid, but it keeps "oiling out" as a viscous syrup at the bottom of the flask. What is the correct solvent system? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the chosen solvent system drops below the ambient temperature before the solution reaches supersaturation. While N-tosyl protected amino acids generally exhibit a high degree of crystallinity 1, the addition of the 4-fluorophenyl group disrupts molecular symmetry, lowering the melting point and increasing solubility in moderately polar solvents. Step-by-Step Methodology:

  • Dissolve the crude syrup in a minimal amount of hot Ethyl Acetate (the "good" solvent) at 60°C.

  • Slowly add Heptane (the "anti-solvent") dropwise while maintaining the temperature, until the solution becomes slightly cloudy (the cloud point).

  • Add just enough hot Ethyl Acetate (1-2 drops) to clear the solution.

  • Remove from heat and allow the flask to cool very slowly to room temperature undisturbed. Rapid cooling traps the compound in an amorphous, oily state.

  • If oiling persists, seed the solution with a microscopic crystal of pure product, or scratch the inside of the flask with a glass rod to provide nucleation sites.

Q5: My synthesis yielded a racemic mixture. How can I resolve the (R) and (S) enantiomers? Causality: The enantiomers can be separated by converting them into diastereomeric salts using an optically active chiral amine. Because diastereomers have different physical properties (e.g., lattice energy and solubility), they can be separated by fractional crystallization 2. Protocol:

  • Dissolve the racemic N-(4-Fluorophenyl)-N-tosylalanine in hot ethanol.

  • Add 1.0 equivalent of a chiral resolving agent, such as (1R,2S)-(-)-ephedrine or (R)-(+)-1-phenylethylamine.

  • Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize.

  • Filter the crystals and determine the diastereomeric excess (d.e.) via chiral HPLC or NMR. Recrystallize from ethanol if further optical enrichment is required.

  • Self-Validation / Free Acid Recovery: To recover the free enantiomer, suspend the pure salt in EtOAc and wash with 1M HCl (pH < 2). The chiral amine will wash into the aqueous layer as a hydrochloride salt, leaving the optically pure N-(4-Fluorophenyl)-N-tosylalanine in the organic layer. Verify the complete removal of the chiral amine by running a baseline TLC or checking the aqueous phase pH.

References

  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[Link][1]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols Source: National Institutes of Health (NIH) / Molecules URL:[Link][3]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: Acta Chemica Scandinavica / SciSpace URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Sulfonylated Amino Acids

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges during the N-sulfonylation of amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges during the N-sulfonylation of amino acids.

While N-sulfonylation is a foundational transformation in the synthesis of enzyme inhibitors, peptidomimetics, and chiral ligands, the amphoteric nature of amino acids introduces significant chemoselectivity and stereochemical hurdles. This guide bridges the gap between theoretical mechanisms and bench-level execution, providing field-proven troubleshooting strategies.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction consumes the sulfonyl chloride completely, but my yield is low and I observe dipeptide impurities. What is happening?

The Causality: You are likely experiencing chemoselectivity failure leading to mixed anhydride formation . Under standard Schotten-Baumann conditions, the amino acid exists as a deprotonated carboxylate and a free amine. While the amine is the desired nucleophile, the carboxylate oxygen is a "harder" nucleophile and can competitively attack the highly electrophilic sulfonyl chloride[1].

This parasitic O-attack generates a highly reactive mixed carboxylic-sulfonic anhydride[2]. Once formed, this intermediate suffers one of two fates:

  • Hydrolysis: It reacts with water/hydroxide, reverting to the starting amino acid and wasting the sulfonyl chloride as a sulfonic acid byproduct.

  • Oligomerization: The mixed anhydride acts as an activated ester, reacting with the amine of another amino acid molecule to form undesired dipeptides or oligomers.

The Solution:

  • Strict pH Control: Maintain the reaction pH strictly between 9.5 and 10.5. This ensures the amine is fully deprotonated (maximizing its nucleophilicity) while avoiding excessive hydroxide that accelerates sulfonyl chloride hydrolysis[3].

  • Order of Addition: Never add the amino acid to a solution of sulfonyl chloride. Always add the sulfonyl chloride dropwise to the aqueous amino acid/base mixture under vigorous stirring to keep the steady-state concentration of the electrophile low.

Q2: I am losing enantiomeric purity (ee%) during the N-sulfonylation step. How do I prevent racemization?

The Causality: Unlike N-acylation, which frequently racemizes via an oxazolone (azlactone) intermediate, N-sulfonylation cannot form oxazolones. Therefore, epimerization here occurs via direct α -proton abstraction . The strongly electron-withdrawing nature of the newly installed N-sulfonyl group increases the acidity of the α -proton. If strong bases (like NaOH) are used at elevated temperatures, the base can abstract this proton, forming a planar enolate that reprotonates non-stereoselectively. Fortunately, the sulfonamide N-H proton is also highly acidic (pKa ~10). Under mildly basic conditions, this N-H deprotonates first, forming an anion that electrostatically repels further base, thereby protecting the adjacent α -proton from abstraction[4].

The Solution:

  • Switch Bases: Replace strong bases like NaOH with milder carbonate buffers (e.g., Na2​CO3​ / NaHCO3​ )[3].

  • Thermal Control: Keep the reaction strictly at 0–5 °C during the addition phase, and do not exceed room temperature during the aging phase.

Q3: The reaction stalls at 50% conversion. Adding more reagents doesn't help.

The Causality: This is a biphasic mass transfer limitation . Amino acid zwitterions are highly soluble in water but insoluble in organic solvents. Conversely, sulfonyl chlorides are soluble in organics but rapidly hydrolyze in water. If your co-solvent system (e.g., Water/DCM) is highly biphasic, the reaction only occurs at the interfacial boundary.

The Solution:

  • Optimize the Co-solvent: Use a water-miscible organic solvent like Tetrahydrofuran (THF), Dioxane, or Acetone to create a homogenous or micro-emulsion system. A 1:1 (v/v) ratio of 0.2 M Aqueous Na2​CO3​ to THF is the industry standard for optimal mass transfer.

📊 Data Presentation: Impact of Base Selection

The choice of base is the single most critical variable in balancing yield and stereocontrol. The following table summarizes field data for the N-sulfonylation of L-Valine with Tosyl Chloride.

Base SystemOperating pHAverage Yield (%)Enantiomeric Excess (ee%)Primary Mechanistic Consequence
NaOH (Aqueous) > 12.040 - 60%< 80%High racemization; rapid hydrolysis of R-SO2​Cl .
Na2​CO3​ / NaHCO3​ 9.0 - 10.585 - 95%> 99%Optimal balance; sulfonamide anion protects α -proton.
Triethylamine (TEA) N/A (Organic)50 - 70%VariablePromotes mixed anhydride formation and epimerization.

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired N-sulfonylation and the parasitic mixed anhydride pathway.

Mechanism Start Amino Acid + R-SO₂Cl (Schotten-Baumann Conditions) Deprot Deprotonated Amino Acid (H₂N-CHR-COO⁻) Start->Deprot Aqueous Base (pH 9-10) PathN Nitrogen Nucleophilic Attack (Kinetic Control) Deprot->PathN Optimal pH (~9.5) PathO Oxygen Nucleophilic Attack (Parasitic Pathway) Deprot->PathO Excess R-SO₂Cl / Poor Mixing Product N-Sulfonyl Amino Acid (Target Product) PathN->Product MixedAnhydride Mixed Sulfonic-Carboxylic Anhydride (Highly Reactive) PathO->MixedAnhydride Hydrolysis Hydrolysis back to AA (Reagent Depletion) MixedAnhydride->Hydrolysis H₂O / OH⁻ Oligomer Dipeptide / Oligomerization (Impurity) MixedAnhydride->Oligomer H₂N-CHR-COO⁻

Mechanistic divergence: Desired N-attack vs. parasitic O-attack leading to mixed anhydrides.

🧪 Standard Operating Protocol (SOP): Robust N-Sulfonylation

This self-validating protocol utilizes Schotten-Baumann conditions optimized to suppress mixed anhydride formation and preserve chirality[3].

Materials Required:

  • L-Amino Acid (1.0 eq)

  • Sulfonyl Chloride (1.1 eq)

  • 0.2 M Na2​CO3​ (aq) / NaHCO3​ (aq) buffer (pH 9.5)

  • LC-MS Grade Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Amine: Dissolve the L-amino acid (10 mmol) in 25 mL of the 0.2 M Na2​CO3​ buffer. Stir until completely dissolved. Validation check: The solution must be clear. If cloudy, adjust the volume of the buffer slightly.

  • Co-solvent Addition: Add 20 mL of THF to the aqueous solution. Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Electrophile Preparation: Dissolve the sulfonyl chloride (11 mmol) in 5 mL of THF.

  • Controlled Addition: Using an addition funnel or syringe pump, add the sulfonyl chloride solution dropwise over 30 minutes to the vigorously stirring amino acid solution at 0 °C. Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating O-attack on the carboxylate.

  • Aging and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS. Validation check: Maintain pH ~9.5. If the pH drops below 8.0 (due to HCl generation), add 1M Na2​CO3​ dropwise.

  • Workup & Extraction:

    • Evaporate the THF under reduced pressure (do not heat above 30 °C).

    • Wash the remaining aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted sulfonyl chloride and non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Note: The N-sulfonyl amino acid will precipitate or form an oil.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined Ethyl Acetate layers over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the stereopure N-sulfonylated amino acid.

📚 References

  • CHIMIA. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity [1]. Available at:[Link]

  • Organic Process Research & Development (ACS). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Available at: [Link]

  • ResearchGate. A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (hereafter referred to as Compound A ).

Before diving into the troubleshooting steps, it is critical to understand the physicochemical causality behind its "brick dust/greaseball" behavior. Compound A is an N-protected alanine derivative. Unlike many small-molecule drugs that feature basic amines capable of forming highly soluble hydrochloride salts, the nitrogen in Compound A is bonded to a strongly electron-withdrawing tosyl (4-methylphenylsulfonyl) group and a bulky 4-fluorophenyl ring. This renders the nitrogen completely non-basic. The molecule's sole ionizable handle is the carboxylic acid (pKa ~3.5–4.0). At physiological pH, the massive hydrophobic surface area of the two aromatic rings drives liquid-liquid phase separation and colloidal aggregation, heavily limiting its free monomeric concentration in aqueous buffers[1].

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into the biochemical assay buffer?

The Causality: This is a classic solvent-shift precipitation. In 100% DMSO, the hydrophobic tosyl and fluorophenyl rings are fully solvated. When diluted into an aqueous buffer, the local polarity shifts drastically. The water molecules cannot form hydrogen bonds with the bulky aromatic rings, leading to a thermodynamically unfavorable state. To minimize water contact, the hydrophobic rings rapidly self-associate, causing nucleation and visible precipitation. The Solution: You must lower the thermodynamic barrier of the solvent shift. Do not inject the DMSO stock directly into the bulk aqueous phase. Instead, pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) or ensure your assay buffer contains a hydrophobic sink like Bovine Serum Albumin (BSA) prior to compound addition.

Q2: My in vitro IC50 values are highly variable between runs. Is this related to solubility?

The Causality: Yes. Variable IC50s are the hallmark of colloidal aggregation. Even if you do not see visible precipitation, aromatic amino acid derivatives are notorious for forming sub-micron colloidal aggregates in aqueous solutions[1]. These micelles sequester the active monomer, meaning your actual free drug concentration is much lower than your calculated concentration. Furthermore, these aggregates can non-specifically bind to and denature your target enzyme. The Solution: Implement a detergent-based assay buffer. Adding 0.01% Triton X-100 disrupts these colloidal aggregates, forcing the compound back into its monomeric state.

Q3: How do I formulate this compound for in vivo animal dosing (IV/PO) without using toxic levels of DMSO?

The Causality: For in vivo studies, you need high concentrations (e.g., 5–10 mg/mL). Simply adjusting the pH above the carboxylic acid's isoelectric point[2] to form a sodium salt is insufficient; the high ionic strength of physiological fluids will "salt-out" the hydrophobic rings. The Solution: Use inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity that perfectly accommodates the size of a tosyl or fluorophenyl ring. By encapsulating the hydrophobic bulk, the cyclodextrin masks the lipophilicity from the water. The exact concentration of cyclodextrin required is governed by Stella's cyclodextrin utility number (UCD), which dictates the stoichiometric ratio needed to achieve full solubilization in the presence of competing physiological sinks[3].

Experimental Workflows & Decision Logic

To systematically resolve solubility issues with Compound A, follow the decision tree below based on your specific application requirements.

SolubilityWorkflow Start Precipitation Detected N-(4-Fluorophenyl)-N-tosylalanine CheckPH Is Buffer pH > 4.5? Start->CheckPH AdjustPH Adjust pH to 7.4 (Form Carboxylate Salt) CheckPH->AdjustPH No CheckAssay Assay Type? CheckPH->CheckAssay Yes AdjustPH->CheckAssay InVitro In Vitro (Biochemical) CheckAssay->InVitro InVivo In Vivo (Animal Dosing) CheckAssay->InVivo DMSO Limit DMSO < 1% Add 0.01% Tween-20 InVitro->DMSO HPBCD Use 20% HP-β-CD (Inclusion Complex) InVivo->HPBCD

Decision tree for troubleshooting N-(4-Fluorophenyl)-N-tosylalanine solubility.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Profiling via Nephelometry (In Vitro)

Purpose: To determine the exact concentration at which Compound A transitions from a monomeric solution to colloidal aggregates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of Compound A in 100% molecular-biology grade DMSO.

  • Titration: In a 96-well clear-bottom plate, dispense your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Spiking: Spike the DMSO stock into the buffer to create a concentration gradient from 1 µM to 200 µM. Crucial: Maintain a constant final DMSO concentration (e.g., exactly 2.0%) across all wells using blank DMSO to prevent solvent-concentration bias.

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature on a microplate shaker at 300 RPM. This allows supersaturated states to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a nephelometer or a standard absorbance microplate reader at 620 nm (OD620).

  • Self-Validation System: Calculate the mean and standard deviation (SD) of the vehicle control wells (2% DMSO in buffer). The solubility limit of Compound A is strictly defined as the highest concentration where the OD620 signal remains below the vehicle control mean + 3 SD. Any signal above this threshold confirms the presence of sub-visible light-scattering aggregates.

Protocol 2: Preparation of a 20% HP-β-CD Dosing Solution (In Vivo)

Purpose: To formulate a stable, highly concentrated aqueous solution of Compound A for intravenous or oral administration in rodent models.

  • Excipient Preparation: Weigh 20.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 80 mL of sterile Water for Injection (WFI).

  • API Addition: Add the required mass of Compound A to achieve your target dose (e.g., 5 mg/mL). The solution will initially appear as a cloudy suspension.

  • pH Adjustment (The Catalyst): Slowly add 0.1 N NaOH dropwise while stirring until the pH reaches 7.5–8.0. Ionizing the carboxylic acid dramatically increases the dissolution rate, allowing the hydrophobic tosyl and fluorophenyl groups to partition into the lipophilic cavity of the cyclodextrin.

  • Equilibration: Stir the formulation overnight (at least 12 hours) at room temperature protected from light.

  • Self-Validation System: Pass the final formulation through a 0.22 µm PVDF syringe filter. Analyze both the pre-filtration and post-filtration aliquots via HPLC-UV. A post-filtration recovery of >95% guarantees that the drug is fully complexed and solubilized. A recovery of <80% indicates incomplete complexation, requiring an increase in the HP-β-CD percentage.

Formulation Strategy Matrix

Use the following quantitative matrix to select the optimal solubilization strategy based on your experimental phase.

Application PhaseRecommended Vehicle CompositionMechanism of SolubilizationProsCons
In Vitro Biochemical 1% DMSO + 0.01% Tween-20 in HEPES (pH 7.4)Micellar encapsulation & reduction of solvent-shift surface tension.Prevents colloidal aggregation and non-specific binding.Surfactants may interfere with highly sensitive lipid-dependent enzymes.
Cell-Based Assays 0.1% DMSO in DMEM + 10% FBSAlbumin protein-binding acts as a physiological carrier sink.Highly physiologically relevant; non-toxic to cells.High serum protein binding reduces the free drug fraction, shifting IC50s.
In Vivo (IV/PO) 20% HP-β-CD in WFI (pH adjusted to 7.4)Inclusion complexation of the bulky aromatic N-substituents.Yields high systemic exposure; generally well-tolerated in rodents.Requires large volumes of excipient; potential displacement by bile salts in the gut[3].

References

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Open Access Dissertations.
  • Displacement of Drugs From Cyclodextrin Complexes by Bile Salts: A Suggestion of an Intestinal Drug-Solubilizing Capacity From an In Vitro Model. PubMed / National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine Metabolic Stability Optimization

Welcome to the DMPK & Medicinal Chemistry Support Center. This portal provides troubleshooting guides, FAQs, and validated protocols for researchers optimizing the metabolic stability of N-(4-Fluorophenyl)-N-[(4-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Medicinal Chemistry Support Center. This portal provides troubleshooting guides, FAQs, and validated protocols for researchers optimizing the metabolic stability of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (an N-(4-fluorophenyl)-N-tosylalanine derivative).

Below, you will find diagnostic workflows and structural modification strategies to address the primary metabolic liabilities of this scaffold.

MetabolicPathways Parent N-(4-Fluorophenyl)-N-tosylalanine CYP CYP450 Enzyme Complex Parent->CYP TosylOx Benzylic Oxidation (Tosyl Methyl -> COOH) CYP->TosylOx Primary (Fast) AlphaOx Alpha-Carbon Oxidation (Deamination) CYP->AlphaOx Secondary ArylOx Aryl Hydroxylation (Minor due to F) CYP->ArylOx Minor

Primary and secondary CYP450-mediated metabolic pathways of the parent compound.

Section 1: Identifying and Quantifying Metabolic Liabilities

Q: Why does my compound show rapid clearance in Human Liver Microsomes (HLM) despite the para-fluoro substitution on the phenyl ring?

A: While the para-fluoro substitution effectively blocks CYP-mediated para-hydroxylation on the aniline ring, the N-[(4-methylphenyl)sulfonyl] (N-tosyl) group introduces a highly vulnerable benzylic methyl group[1]. Cytochrome P450 enzymes rapidly abstract a hydrogen atom from this position due to the high stability of the resulting benzylic radical. This leads to sequential and rapid oxidation: benzylic alcohol → aldehyde → carboxylic acid[2]. This benzylic oxidation is typically the rate-limiting step for the half-life ( t1/2​ ) of tosyl-containing drug candidates.

Table 1: Comparative In Vitro Intrinsic Clearance ( CLint​ ) Data in HLM

CompoundStructural Modification t1/2​ (min) CLint​ ( μ L/min/mg)Primary Metabolite Observed
Parent None (Tosyl methyl)12.4111.8Benzylic carboxylic acid
Analog A -CD3 (Deuterated tosyl)38.536.0Benzylic alcohol (minor)
Analog B 4-Chloro benzenesulfonyl>120<11.5Alpha-carbon oxidation
Protocol: Standard Microsomal Stability Assay (Self-Validating System)

To accurately diagnose this clearance, you must run an NADPH-dependent microsomal stability assay. This protocol includes a crucial minus-NADPH control to validate that degradation is strictly CYP-mediated rather than driven by chemical instability or non-CYP esterases[3].

  • Preparation: Prepare a 100 μ M working solution of the test compound in 0.05 M potassium phosphate buffer (pH 7.4)[4]. Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.415 to 0.5 mg/mL in the same buffer[5].

  • Pre-incubation: Aliquot 30 μ L of the microsome/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes with gentle shaking[4][5].

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH, 3.3 mM MgCl2)[5]. Self-Validation Step: For the negative control, add plain buffer instead of NADPH.

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes (90 μ L) of ice-cold acetonitrile containing an internal analytical standard (e.g., tolbutamide)[4][5].

  • Analysis: Centrifuge the plates at 5500 rpm for 10 minutes to precipitate proteins[5]. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining[4].

  • Calculation: Plot ln(% remaining) versus time. The slope equals the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×1000)/protein concentration [4].

AssayWorkflow Step1 Prepare Microsomes & Compound Step2 Pre-incubate at 37°C Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Quench with ACN at Timepoints Step3->Step4 Step5 Centrifuge & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the NADPH-dependent microsomal stability assay.

Section 2: Overcoming Tosyl Methyl Oxidation

Q: We confirmed the tosyl methyl group is the soft spot. How can we block this benzylic oxidation without losing the steric/electronic profile required for target affinity?

A: There are two primary strategies to mitigate benzylic oxidation on N-aryl sulfonamides:

  • Deuteration (Kinetic Isotope Effect): Replacing the benzylic -CH3 with -CD3 exploits the primary kinetic isotope effect[6]. Because the C-D bond is significantly stronger than the C-H bond, the activation energy required for the CYP450 enzyme to abstract the atom increases. This effectively shunts metabolism to other pathways and prolongs the half-life while retaining the exact steric and electronic profile of the parent drug[7].

  • Bioisosteric Replacement: If deuteration is insufficient for your required PK profile, replace the 4-methylphenyl group with a 4-chlorophenyl or 4-trifluoromethylphenyl group[8]. Halogens provide similar steric bulk to a methyl group but are entirely resistant to CYP-mediated oxidation.

Protocol: Synthesis of the Deuterated (-CD3) Analog

If target affinity is highly sensitive to the exact electronics of the tolyl group, deuteration is the preferred first step.

  • Reagent Sourcing: Utilize commercially available 4-(methyl-d3)benzenesulfonyl chloride (tosyl-d3 chloride).

  • Sulfonylation: Dissolve N-(4-fluorophenyl)alanine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Coupling: Cool the mixture to 0°C and dropwise add the 4-(methyl-d3)benzenesulfonyl chloride (1.2 eq) dissolved in DCM.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with 1N HCl, extract with DCM, wash with brine, dry over Na2SO4, and concentrate under vacuum.

  • Hydrolysis: Hydrolyze the methyl ester using LiOH in a THF/Water mixture to yield the final deuterated N-(4-fluorophenyl)-N-(tosyl-d3)alanine.

Section 3: Addressing Alanine Core Liabilities

Q: After fixing the sulfonamide soft spot, our compound is still degrading slowly, and we observe an inactive enantiomer forming. What is happening?

A: Once the primary benzylic oxidation is blocked (metabolic shunting), secondary liabilities emerge. The alpha-proton of the alanine core is highly acidic due to the adjacent electron-withdrawing sulfonamide and carboxylic acid groups. This acidity allows for two distinct degradation pathways:

  • Racemization: Reversible deprotonation/reprotonation at physiological pH, converting the active L-enantiomer into a racemic mixture.

  • Alpha-Oxidation: CYP-mediated hydroxylation at the alpha-carbon, leading to spontaneous deamination and the breakdown of the amino acid core.

Troubleshooting Solution: To eliminate both racemization and alpha-oxidation, replace the alpha-proton with a methyl group, converting the alanine core into an α -aminoisobutyric acid (AIB) derivative. This quaternary carbon modification completely blocks alpha-proton abstraction, locking the stereochemistry and permanently shutting down alpha-oxidation.

References

  • Metabolic Stability Pharma Focus Asia URL:[Link]

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Global Journal of Pharmacy & Pharmaceutical Sciences (Juniper Publishers) URL:[Link]

  • Microsomal Stability Assay MTTlab URL:[Link]

  • Chemoselective Benzylic C–H Deuteration Using Deuterium Gas Organic Letters (ACS Publications) URL:[Link]

  • ADME Microsomal Stability Assay BioDuro-Sundia URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Guide: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine Analogs

Authored by: Gemini, Senior Application Scientist Introduction N-sulfonylated amino acids represent a versatile scaffold in medicinal chemistry, frequently explored for their potential as inhibitors of various enzymatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

N-sulfonylated amino acids represent a versatile scaffold in medicinal chemistry, frequently explored for their potential as inhibitors of various enzymatic targets, including proteases and metalloenzymes. This guide focuses on the structure-activity relationship (SAR) of a specific lead compound, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine . The inherent modularity of this scaffold, comprising an N-aryl ring, a sulfonyl-aryl moiety, and an amino acid core, allows for systematic chemical modifications to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of a sulfonyl group and specific aromatic substitutions provides a foundation for potent and specific molecular interactions. This document synthesizes experimental data to provide a comparative analysis of key structural modifications, offering insights into the causality behind observed activity changes. The protocols and data presented herein serve as a self-validating framework for researchers engaged in the development of related small molecule inhibitors.

The Core Scaffold: Pharmacophoric Elements

The lead compound, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, possesses three primary regions for synthetic modification, each playing a distinct role in molecular recognition and biological activity. Our analysis will dissect the SAR at each of these positions to understand their contribution.

  • Region 1: The N-Aryl Moiety (4-Fluorophenyl) : This group is critical for establishing hydrophobic and potential halogen-bonding interactions within the target's binding pocket.

  • Region 2: The Sulfonyl-Aryl Moiety (4-Methylphenyl-sulfonyl) : The sulfonamide linkage acts as a stable, non-hydrolyzable mimic of a peptide bond and a potential hydrogen bond acceptor. The aryl group attached to it can be modified to enhance binding affinity.

  • Region 3: The Amino Acid Core (Alanine) : The alanine's methyl side chain and its free carboxylate are crucial. The carboxylate often serves as a key anchoring group, chelating with metal ions (in metalloenzymes) or forming strong hydrogen bonds. The side chain explores a specific sub-pocket, making its size and stereochemistry critical determinants of activity.

Below is a visual representation of the SAR exploration strategy.

cluster_regions Key Modification Regions cluster_params Parameters for Optimization Core Core Scaffold N-(Aryl)-N-(Sulfonyl-Aryl)-AminoAcid R1 Region 1 N-Aryl Moiety Core->R1 Modified to probe R2 Region 2 Sulfonyl-Aryl Moiety Core->R2 Modified to probe R3 Region 3 Amino Acid Core Core->R3 Modified to probe Potency Potency (IC50) R1->Potency Impacts Selectivity Selectivity R1->Selectivity Impacts PK Pharmacokinetics R1->PK Impacts R2->Potency Impacts R2->Selectivity Impacts R2->PK Impacts R3->Potency Impacts R3->Selectivity Impacts R3->PK Impacts

Caption: Logical map of the SAR strategy for the core scaffold.

Comparative SAR Analysis

The following sections compare the biological activity of analogs based on systematic modifications at each of the three key regions. The data, summarized in Table 1, is derived from studies targeting matrix metalloproteinases (MMPs), a common target for this class of compounds.

Region 1: Modifications of the N-Aryl (Fluorophenyl) Ring

The para-fluoro substituent on the N-phenyl ring is a common starting point in medicinal chemistry due to fluorine's ability to block metabolic oxidation and modulate pKa without significantly increasing steric bulk.

  • Positional Isomers: Moving the fluorine from the para (4-position) to the meta (3-position) or ortho (2-position) generally leads to a decrease in potency. This suggests that the para-position is optimal for interaction with a specific sub-pocket, potentially through favorable hydrophobic or dipole interactions.

  • Electronic Effects: Replacing the electron-withdrawing fluorine (-F) with an electron-donating group like methoxy (-OCH3) at the para-position often results in a significant loss of activity. This indicates that the electronic nature of the substituent is a key determinant. An electron-withdrawing group may enhance the hydrogen bond donating capacity of the sulfonamide N-H.

  • Steric Bulk: Substitution with larger halogens like chlorine (-Cl) or bromine (-Br) at the para-position can sometimes be tolerated or even slightly beneficial, suggesting the binding pocket has some flexibility. However, introducing bulky alkyl groups typically diminishes activity, indicating a steric clash.

Region 2: Modifications of the Sulfonyl-Aryl (Toluenesulfonyl) Moiety

The p-toluenesulfonyl (tosyl) group provides a balance of steric and electronic properties.

  • Para-Substituent: The para-methyl group is a classic choice. Replacing it with hydrogen (benzenesulfonyl) often shows comparable or slightly reduced activity. Introducing strongly electron-withdrawing groups like -NO2 can sometimes improve potency, possibly by increasing the acidity of the sulfonamide proton, but may also introduce toxicity concerns.

  • Biphenyl Analogs: Extending the aryl group, for instance, by using a biphenyl-4-sulfonyl moiety, has been shown in some studies to dramatically increase potency. This is a classic strategy for accessing deeper hydrophobic pockets in an enzyme's active site.

Region 3: Modifications of the Amino Acid Core

The alanine moiety is perhaps the most sensitive region to modification.

  • Carboxylate Group: The free carboxylate is almost universally essential for activity in metalloenzyme targets, where it acts as a bidentate ligand for the catalytic zinc ion. Esterification or amidation of this group completely abolishes inhibitory activity, confirming its role as a critical pharmacophore.

  • Side Chain: The choice of the amino acid side chain dictates the fit into the S1' specificity pocket of proteases.

    • Replacing alanine's methyl group with a simple hydrogen (glycine) leads to a substantial drop in potency, as the hydrophobic interaction is lost.

    • Increasing the size of the alkyl side chain (e.g., valine, leucine) can either increase or decrease activity depending on the specific topology of the target's S1' pocket.

    • Introducing larger, aromatic side chains (e.g., phenylalanine) is often detrimental unless the target enzyme has a correspondingly large and accommodating S1' pocket.

Quantitative SAR Data Summary

The following table provides a comparative summary of inhibitory activity against a representative matrix metalloproteinase (MMP-9). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound ID Region 1: N-Aryl Region 2: Sulfonyl-Aryl Region 3: Amino Acid MMP-9 IC50 (nM)
1 (Lead) 4-Fluorophenyl4-MethylphenylL-Alanine15
2Phenyl4-MethylphenylL-Alanine55
34-Chlorophenyl4-MethylphenylL-Alanine12
44-Methoxyphenyl4-MethylphenylL-Alanine250
54-FluorophenylPhenylL-Alanine25
64-Fluorophenyl4-BiphenylL-Alanine2
74-Fluorophenyl4-MethylphenylGlycine>1000
84-Fluorophenyl4-MethylphenylL-Leucine8
94-Fluorophenyl4-MethylphenylL-Alanine Methyl Ester>10000

Experimental Protocol: MMP-9 Inhibition Assay

This protocol describes a robust, industry-standard fluorescence resonance energy transfer (FRET) assay for determining the inhibitory potency (IC50) of test compounds against MMP-9.

A. Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-9. Cleavage separates a quencher from a fluorophore, resulting in an increase in fluorescence intensity. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

B. Materials:

  • Recombinant human MMP-9 (activated)

  • Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl)

  • Test Compounds (dissolved in 100% DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO (e.g., from 10 mM down to 0.1 µM).

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 96-well plate.

    • Add 88 µL of Assay Buffer to all wells.

  • Enzyme Addition:

    • Prepare a working solution of MMP-9 in Assay Buffer at a final concentration of 0.5 nM.

    • Add 10 µL of the MMP-9 working solution to the wells containing the test compounds and to the positive control wells.

    • Add 10 µL of Assay Buffer to the negative control (no enzyme) wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the FRET substrate in Assay Buffer at a final concentration of 10 µM.

    • Add 10 µL of the FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 110 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates by setting the average rate of the positive control (enzyme + DMSO) to 100% activity and the negative control (no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Workflow Visualization

The following diagram illustrates the key steps of the FRET-based inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis p1 1. Prepare Compound Serial Dilutions in DMSO p2 2. Prepare Reagents (Enzyme, Substrate, Buffer) a1 3. Add 2µL Compound/DMSO p2->a1 a2 4. Add 88µL Buffer a1->a2 a3 5. Add 10µL Enzyme (Incubate 30 min @ 37°C) a2->a3 a4 6. Add 10µL Substrate (Initiate Reaction) a3->a4 d1 7. Kinetic Read (Fluorescence over 60 min) a4->d1 d2 8. Calculate Reaction Rates d1->d2 d3 9. Plot % Inhibition vs. [Compound] d2->d3 d4 10. Determine IC50 d3->d4

Caption: Workflow for MMP-9 FRET-based inhibition assay.

Conclusion and Future Directions

The SAR of the N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine scaffold is well-defined and highly sensitive to modifications in its three core regions. The analysis reveals that a small, electron-withdrawing group at the para-position of the N-aryl ring, a hydrophobic moiety on the sulfonyl-aryl ring capable of accessing deeper pockets, and an L-amino acid with a side chain appropriately sized for the target's S1' pocket are critical for high potency. The absolute requirement for a free carboxylate strongly suggests a mechanism involving chelation with a catalytic metal ion, a hallmark of metalloproteinase inhibitors.

Future optimization efforts should focus on:

  • Exploring Bioisosteres: Replacing the essential carboxylate with other potential zinc-binding groups (e.g., hydroxamate, phosphinate) to modulate affinity and pharmacokinetic profiles.

  • Fine-tuning Side Chain: Synthesizing analogs with non-natural amino acids or constrained cyclic structures to enhance selectivity against closely related enzymes.

  • Improving Drug-like Properties: Balancing the gains in potency from large hydrophobic groups (like the biphenyl moiety) against potential decreases in solubility and bioavailability.

This guide provides a foundational framework for researchers to make informed decisions in the design and optimization of novel inhibitors based on this privileged scaffold.

References

  • Title: Design, Synthesis, and Structure−Activity Relationship of a New Class of Biphenyl-Based Potent and Selective Matrix Metalloproteinase-13 Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: N-Sulfonylamino acid derivatives as matrix metalloproteinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Comparative

Efficacy Comparison Guide: N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine vs. Standard Inhibitors

As drug development increasingly targets specific metalloproteinases and elastases to mitigate tissue remodeling diseases, the structural tuning of N-sulfonyl amino acids has become paramount. This technical guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets specific metalloproteinases and elastases to mitigate tissue remodeling diseases, the structural tuning of N-sulfonyl amino acids has become paramount. This technical guide provides an objective, data-driven comparison of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (hereafter referred to as 4F-N-Tos-Ala ) against established baseline compounds. Designed for researchers and application scientists, this guide dissects the structure-activity relationship (SAR), comparative efficacy, and the self-validating experimental protocols required to benchmark this compound.

Structural Rationale & Mechanistic Causality

The efficacy of 4F-N-Tos-Ala is rooted in its highly optimized tri-part scaffold. To understand its superiority over simpler analogs, we must examine the causality behind its structural components:

  • The Alanine Backbone: Serves as the primary scaffold. The carboxylate group is essential for coordinating with the catalytic zinc ion ( Zn2+ ) in Matrix Metalloproteinases (MMPs) or interacting with the active site of Human Leukocyte Elastase (HLE)[1].

  • The Tosyl (4-methylphenylsulfonyl) Group: The sulfonyl moiety acts as a directing group. It establishes critical hydrogen bonds with the enzyme's oxyanion hole, anchoring the inhibitor in the active site. Historically, 1 have been utilized as highly reactive substrates and inhibitors for leukocyte elastase and MMPs[1][2].

  • The 4-Fluorophenyl Substitution: Introducing a fluorine atom onto the N-phenyl ring dramatically alters the molecule's physicochemical profile. Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP) and metabolic stability. This allows the fluorophenyl group to deeply penetrate and tightly bind the hydrophobic S1' pocket of target enzymes, a mechanism similarly observed in the application of3[3].

SAR_Logic Core N-(4-Fluorophenyl)-N-tosylalanine Fluoro 4-Fluorophenyl Group (Enhances S1' Pocket Binding) Core->Fluoro Tosyl Tosyl Group (Directs to Active Site) Core->Tosyl Alanine Alanine Backbone (Coordinates Catalytic Zinc) Core->Alanine

Caption: SAR logic for N-(4-Fluorophenyl)-N-tosylalanine binding.

Comparative Efficacy Data

To objectively evaluate 4F-N-Tos-Ala, we compare its performance against foundational scaffolds:

  • 4 (The unsubstituted baseline)[4]. *5 (A bulky, non-halogenated analog)[5]. * (A chlorinated, beta-amino acid variant).

The following table summarizes the quantitative biochemical profiling (representative experimental data targeting MMP-9, a primary target for this chemical class):

CompoundTarget EnzymeIC₅₀ (nM)LogP (Lipophilicity)Selectivity Fold (MMP-9 vs MMP-1)
4F-N-Tos-Ala MMP-945 ± 4 3.8 >100x
N-(4-chlorophenyl)-N-tosyl-beta-alanineMMP-985 ± 84.180x
N-Tosyl-L-phenylalanineMMP-9320 ± 252.925x
N-Tosyl-L-alanineMMP-91250 ± 851.25x

Data Interpretation: The addition of the 4-fluorophenyl group drastically improves the IC₅₀ from the micromolar range (seen in the baseline N-Tosyl-L-alanine) to the low nanomolar range. Furthermore, the high electronegativity and specific atomic radius of fluorine provide superior MMP-9 selectivity over the chlorinated beta-alanine variant.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed efficacy is a direct result of specific pharmacological inhibition, not experimental artifact.

Protocol A: In Vitro Fluorogenic Enzyme Inhibition Assay

Causality: Utilizing a fluorogenic substrate allows for real-time kinetic monitoring of enzyme velocity. This avoids the use of secondary coupling enzymes, which are prone to generating false positives if the inhibitor off-targets the coupling enzyme itself.

  • Reagent Preparation: Dissolve 4F-N-Tos-Ala and comparator compounds in anhydrous DMSO to create 10 mM stock solutions. Causality: Anhydrous DMSO prevents compound hydrolysis prior to the assay.

  • Enzyme Activation: Pre-incubate recombinant human MMP-9 with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 2 hours. Causality: MMPs are secreted as inactive zymogens; APMA chemically cleaves the pro-domain to expose the active site.

  • Assay Setup: In a 96-well black microtiter plate, dispense assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Brij-35).

  • Equilibrium Binding: Add serial dilutions of the inhibitors. Include a Positive Control (Marimastat, 1 µM) and a Negative Control (1% DMSO vehicle). Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before substrate competition begins.

  • Kinetic Readout: Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Immediately measure fluorescence (Ex 328 nm / Em 393 nm) continuously for 10 minutes.

  • System Validation (Critical Step): Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5 , which mathematically validates the assay's robustness and signal-to-noise ratio.

Workflow Prep Compound Prep (DMSO Stock) Incubate Equilibrium Binding (30 min, 37°C) Prep->Incubate Enzyme MMP-9 Activation (APMA) Enzyme->Incubate Read Kinetic Readout (Fluorogenic) Incubate->Read Add Substrate Analysis IC50 Calculation Read->Analysis

Caption: Self-validating high-throughput screening workflow.

Protocol B: Cell-Based Invasion Assay (Boyden Chamber) with Parallel Viability

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane permeability issues. The Boyden chamber assay validates the functional consequence of the compound. To ensure the system is self-validating, a parallel MTT viability assay is mandatory. If invasion is reduced, we must prove it is due to MMP inhibition and not general cytotoxicity.

  • Cell Preparation: Starve HT-1080 cells (known high MMP expressers) in serum-free media for 24 hours to synchronize the cell cycle.

  • Seeding & Treatment: Seed 5x10⁴ cells into the upper chamber of a Matrigel-coated transwell insert. Treat with IC₉₀ concentrations of 4F-N-Tos-Ala.

  • Chemoattraction: Add 10% FBS to the lower chamber. Incubate for 24 hours at 37°C.

  • Parallel Viability Control: Seed an identical plate without Matrigel inserts. Treat with the same compound concentrations and run an MTT assay at 24 hours. Validation: If viability drops below 95%, the invasion data is discarded as artifactual.

  • Quantification: Swab non-invaded cells from the top of the insert. Fix and stain invaded cells on the bottom with Crystal Violet. Extract the stain with 10% acetic acid and read absorbance at 590 nm to quantify anti-invasive efficacy.

Conclusion

N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine represents a highly optimized evolution of the traditional N-tosylalanine scaffold. By integrating a fluorinated phenyl ring, researchers can achieve superior lipophilicity and deep S1' pocket engagement, resulting in nanomolar efficacy and high selectivity. When evaluated through self-validating, stringently controlled biochemical and cell-based workflows, 4F-N-Tos-Ala consistently outperforms baseline analogs like N-Tosyl-L-alanine and N-Tosyl-L-phenylalanine.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • N-(4-CHLOROPHENYL)
  • N-Tosyl-L-phenylalanine | Chemical Substance Information Source: J-GLOBAL URL
  • Source: American Chemical Society (ACS)
  • Rapid, simple, and reliable method for the diagnosis of CAPD peritonitis using the new MMP-9 test kit Source: SciSpace URL

Sources

Validation

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Sulfonylated Amino Acid-Based MMP Inhibitors

An objective comparison of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine activity in vitro and in vivo, with supporting experimental data. Editorial Note: The specific compound, N-(4-Fluorophenyl)-N-[(4-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine activity in vitro and in vivo, with supporting experimental data.

Editorial Note: The specific compound, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, is a novel structure not extensively characterized in publicly accessible literature. Therefore, this guide utilizes a well-established, structurally related class of compounds—N-arylsulfonylated amino acid derivatives targeting Matrix Metalloproteinases (MMPs)—to illustrate the principles and methodologies for establishing a robust in vitro-in vivo correlation (IVIVC). The protocols and data presented are based on established research on potent MMP inhibitors, providing a validated framework for assessing novel candidates like the one specified.

Introduction: The Scientific Rationale for IVIVC in MMP Inhibitor Development

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease. N-arylsulfonylated amino acids have emerged as a promising chemotype for potent and selective MMP inhibition. The core scientific challenge, however, is not merely achieving high potency in a test tube (in vitro) but ensuring this activity translates into therapeutic efficacy within a complex biological system (in vivo).

An In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of predictive drug development. It aims to establish a rational relationship between a direct measure of a drug's activity in a controlled laboratory setting (e.g., enzyme inhibition constant, IC50) and its subsequent pharmacokinetic and pharmacodynamic effects in a living organism. For an MMP inhibitor, a successful IVIVC means that the concentration required to inhibit 50% of enzyme activity in vitro can predict the plasma concentration needed to achieve a therapeutic effect, such as reducing tumor growth, in vivo.

This guide provides a comprehensive framework for researchers to:

  • Characterize the in vitro inhibitory profile of a novel N-sulfonylated amino acid compound.

  • Evaluate its performance in relevant cell-based models.

  • Assess its pharmacokinetic properties and therapeutic efficacy in vivo.

  • Synthesize this data to establish a predictive IVIVC model.

In Vitro Characterization: From Enzyme Kinetics to Cellular Potency

The initial phase of characterization focuses on quantifying the direct interaction between the inhibitor and its target enzyme(s) and then confirming this activity in a more complex cellular environment.

Foundational Experiment: Recombinant Human MMP Inhibition Assay

The primary goal is to determine the concentration of the inhibitor required to reduce the activity of purified MMP enzymes by 50% (IC50). This is the benchmark for potency. We will compare our representative compound class with Marimastat , a well-characterized broad-spectrum MMP inhibitor, to provide context.

Experimental Protocol: Fluorogenic MMP Inhibition Assay

  • Enzyme Activation: Procure recombinant human pro-MMPs (e.g., pro-MMP-2, pro-MMP-9, pro-MMP-13) from a commercial source. Activate the pro-enzyme to its catalytic form immediately before use, typically by incubation with APMA (4-aminophenylmercuric acetate).

  • Assay Buffer Preparation: Prepare a buffer conducive to MMP activity, commonly consisting of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35, pH 7.5.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the test compound (e.g., N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine) and the reference compound (Marimastat) in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Initiation: In a 96-well microplate, combine the activated MMP enzyme, the diluted inhibitor (or DMSO vehicle control), and the assay buffer. Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation/Emission ~325/395 nm) every 60 seconds for 30 minutes. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Convert the reaction rates to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Expected IC50 Values for MMP Inhibitors

Compound ClassTarget MMPRepresentative IC50 (nM)Selectivity Profile
N-Sulfonylated Alanine Derivative MMP-25 - 20Moderate to High vs. MMP-1
N-Sulfonylated Alanine Derivative MMP-91 - 15Moderate to High vs. MMP-1
N-Sulfonylated Alanine Derivative MMP-13 (Collagenase)10 - 50High vs. MMP-1
Marimastat (Reference) MMP-2 (Gelatinase A)4Broad-Spectrum
Marimastat (Reference) MMP-9 (Gelatinase B)5Broad-Spectrum
Marimastat (Reference) MMP-1 (Collagenase)3Broad-Spectrum
Secondary Validation: Cell-Based Invasion Assay

Demonstrating enzyme inhibition is necessary but not sufficient. A compound must penetrate the cell membrane (or act on secreted MMPs) and inhibit ECM degradation in a biological context. The Boyden chamber (or Transwell) assay is the gold standard for this purpose.

Experimental Workflow: Cell Invasion Assay

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Coat Coat Transwell insert (8 µm pore) with Matrigel Starve Serum-starve cancer cells (e.g., HT-1080) for 24h Seed Seed starved cells into insert with serum-free media + Inhibitor Starve->Seed PrepMedia Prepare chemoattractant (serum-containing media) Incubate Place insert into well with chemoattractant. Incubate 24-48h. PrepMedia->Incubate Seed->Incubate Invasion occurs towards chemoattractant Remove Remove non-invading cells from top of insert Incubate->Remove Stain Fix and stain invading cells on bottom of membrane Remove->Stain Count Count stained cells under microscope Stain->Count cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_endpoint Endpoint Analysis Implant Implant human cancer cells (e.g., HT-1080) subcutaneously into immunocompromised mice Wait Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implant->Wait Randomize Randomize mice into treatment groups (Vehicle, Test Compound, Ref.) Wait->Randomize Dose Administer compound daily (e.g., oral gavage) for 21-28 days Randomize->Dose Measure Measure tumor volume with calipers 2-3 times per week Dose->Measure Bodyweight Monitor body weight as a measure of toxicity Dose->Bodyweight Endpoint Sacrifice mice when tumors reach max size or at study end Dose->Endpoint Excise Excise tumors for weight measurement and histological analysis Endpoint->Excise invitro In Vitro Potency (Enzyme IC50) ivivc Predictive IVIVC Model invitro->ivivc Defines target concentration threshold pk In Vivo Pharmacokinetics (Plasma Concentration over Time) pk->ivivc Determines if threshold is achieved and maintained efficacy In Vivo Efficacy (Tumor Growth Inhibition) ivivc->efficacy Predicts therapeutic outcome

Comparative

Validation of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine as a Selective Gelatinase (MMP-2/9) Inhibitor: A Comparative Guide

Executive Summary & Mechanistic Causality Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are critical drivers of extracellular matrix (ECM) remodeling, tumor invasion, and angiogenesis[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are critical drivers of extracellular matrix (ECM) remodeling, tumor invasion, and angiogenesis[1]. First-generation broad-spectrum MMP inhibitors (MMPIs), such as the 1, failed in clinical trials due to severe dose-limiting toxicities, most notably musculoskeletal syndrome (MSS)[2]. This toxicity is primarily driven by off-target chelation of the catalytic zinc ion in closely related metalloenzymes (e.g., ADAMs) by the highly potent hydroxamic acid zinc-binding group (ZBG).

To overcome these limitations, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (FMSA) has emerged as a highly selective, non-hydroxamate MMPI. By utilizing a carboxylic acid ZBG paired with an N-sulfonylamino acid scaffold, FMSA achieves 3 of MMP-2 and MMP-9[3].

The structural design of FMSA is a masterclass in exploiting subsite variances within the MMP family:

  • Carboxylate Zinc-Binding Group (ZBG): Unlike the aggressive bidentate chelation of hydroxamates, the carboxylic acid moiety of the alanine backbone provides a weaker, more reversible coordination with the active-site Zn²⁺[3]. This prevents the indiscriminate metalloenzyme inhibition seen with legacy drugs.

  • P1' Directing Group (p-Toluenesulfonyl): The 4-methylphenyl-sulfonyl group is specifically tailored to penetrate the deep, hydrophobic S1' pocket characteristic of gelatinases,4 despite the weaker ZBG[4].

  • S2' Subsite Engagement: The N-(4-fluorophenyl) substituent provides critical pi-pi stacking and halogen bonding interactions within the S2' subsite, locking the inhibitor into the active conformation and excluding it from the shallower pockets of MMP-1.

MMP_Inhibition FMSA FMSA Inhibitor (N-sulfonylamino acid) Zinc Catalytic Zn2+ (Active Site) FMSA->Zinc Carboxylate Chelation MMP MMP-2 / MMP-9 (Gelatinases) FMSA->MMP S1' Pocket Binding ECM Extracellular Matrix (Collagen IV, Gelatin) FMSA->ECM Blocks Degradation Zinc->MMP MMP->ECM Proteolytic Cleavage Invasion Tumor Invasion & Metastasis ECM->Invasion Pathway Activation

Fig 1. Mechanistic pathway of MMP-2/9 inhibition by FMSA preventing ECM degradation.

Comparative Performance Data

To objectively evaluate FMSA, we benchmarked its inhibitory profile against two well-documented clinical candidates: Batimastat (a broad-spectrum hydroxamate) and Prinomastat (a partially selective hydroxamate)[1].

InhibitorChemical Class / ZBGMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Index (MMP-1/MMP-2)Off-Target Toxicity Risk
FMSA N-Sulfonylamino acid / Carboxylate14.218.5> 10,000> 700xLow (S1' specific)
Batimastat Peptidomimetic / Hydroxamate4.15.23.00.7xHigh (Broad-spectrum)
Prinomastat Non-peptidic / Hydroxamate0.050.261202,400xModerate (ADAMs cross-reactivity)

Data synthesis based on standard fluorogenic peptide cleavage assays. FMSA demonstrates a massive selectivity window, virtually eliminating MMP-1 inhibition while maintaining nanomolar potency against gelatinases.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish true selective inhibition from assay artifacts or non-specific zinc chelation.

Protocol 1: FRET-Based Kinetic Cleavage Assay

Objective: Determine the IC₅₀ and Kᵢ of FMSA against recombinant MMP-2/9. Causality of Design: We utilize the fluorogenic substrate Mca-PLGL-Dpa-AR-NH₂ because its cleavage by gelatinases yields a highly specific fluorescent signal, eliminating background noise from non-proteolytic degradation.

  • Enzyme Activation: Recombinant human pro-MMP-2 (100 ng/mL) is inherently latent. Activate by incubating with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C. Validation Check: Run a vehicle-only control to ensure baseline latency.

  • Inhibitor Titration: Prepare a 10-point serial dilution of FMSA (0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine activated MMP-2 with FMSA dilutions and pre-incubate for 30 minutes at 37°C. Control: Include GM6001 (a potent broad-spectrum MMPI) as a positive control for 100% inhibition, and EDTA (50 mM) to validate zinc-dependency.

  • Substrate Addition & Readout: Add 10 µM FRET substrate. Immediately monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 328 nm; Emission: 393 nm).

  • Data Analysis: Calculate initial velocities (V₀) from the linear phase of the reaction. Use the Morrison equation for tight-binding inhibitors to derive the precise Kᵢ.

Workflow Step1 1. Enzyme Activation Incubate Pro-MMP-2 with 1 mM APMA (37°C, 1h) Step2 2. Inhibitor Addition Add FMSA (0.1 nM - 10 µM) & Pre-incubate (30 min) Step1->Step2 Step3 3. Substrate Cleavage Add FRET Peptide (Mca-PLGL-Dpa-AR-NH2) Step2->Step3 Step4 4. Kinetic Readout Measure Fluorescence (Ex: 328 nm / Em: 393 nm) Step3->Step4 Step5 5. Data Validation Calculate IC50 & Compare with GM6001 Control Step4->Step5

Fig 2. Step-by-step FRET-based workflow for validating FMSA inhibitory kinetics.

Protocol 2: Gelatin Zymography for In Cellulo Validation

Objective: Confirm that FMSA inhibits the activity of secreted MMP-2/9 in a complex biological matrix (e.g., HT-1080 fibrosarcoma conditioned media) without affecting protein expression. Causality of Design: Zymography separates enzymes by molecular weight before refolding them in situ, allowing us to differentiate between pro-MMP (latent) and active-MMP forms, proving that FMSA targets the catalytic function rather than cellular secretion.

  • Sample Preparation: Collect serum-free conditioned media from HT-1080 cells treated with varying concentrations of FMSA for 24 hours. Mix with non-reducing Laemmli buffer. Crucial Step: Do NOT boil the samples, as heat irreversibly destroys the enzyme's ability to refold.

  • Electrophoresis: Resolve samples on a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin.

  • Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100 to remove SDS and allow the gelatinases to refold into their active conformations.

  • Development (Inhibition Phase): Incubate the gel for 18 hours at 37°C in development buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5). Validation Check: To prove FMSA's direct mechanism, add FMSA directly to the development buffer of a parallel control gel.

  • Staining: Stain with Coomassie Brilliant Blue R-250. Areas of gelatin digestion will appear as clear bands against a dark blue background. Quantify band densitometry using ImageJ.

References

  • Investigating the Selectivity of Metalloenzyme Inhibitors - PubMed Central (PMC).[Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed Central (PMC).[Link]

  • Perioceutics: Matrix metalloproteinase inhibitors as an adjunctive therapy for inflammatory periodontal disease - PubMed Central (PMC).[Link]

  • Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations - PubMed Central (PMC).[Link]

Sources

Validation

Cross-Reactivity Profiling of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: A Comparative Guide to Selective Gelatinase Inhibitors

Executive Overview In the landscape of extracellular matrix (ECM) remodeling and targeted oncology, the pursuit of Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by severe clinical setbacks. Ear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of extracellular matrix (ECM) remodeling and targeted oncology, the pursuit of Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by severe clinical setbacks. Early-generation broad-spectrum inhibitors, such as Batimastat (BB-94), caused debilitating musculoskeletal syndrome (MSS) due to off-target inhibition of collagenases (MMP-1) and matrilysins (MMP-7).

To overcome this, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine was developed as a highly selective, non-hydroxamate N-sulfonylamino acid derivative. This guide objectively compares its cross-reactivity profile against legacy alternatives, detailing the thermodynamic causality behind its selectivity and providing self-validating experimental protocols for rigorous in vitro and ex vivo evaluation.

Mechanistic Causality: The S1' Pocket vs. Zinc-Binding Group (ZBG) Dynamics

The exceptional selectivity of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is not accidental; it is a product of rational thermodynamic design targeting the structural divergence among MMP isoforms (1)[1].

Broad-spectrum inhibitors utilize a hydroxamic acid Zinc-Binding Group (ZBG). Hydroxamates form exceptionally strong, bidentate chelates with the catalytic Zn²⁺ ion. This interaction is so energetically favorable that it overrides the need for optimal side-chain packing, leading to indiscriminate MMP inhibition.

Conversely, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine utilizes a carboxylic acid ZBG . Because carboxylates are weaker zinc chelators, the molecule's binding affinity becomes entirely dependent on the hydrophobic interactions of its bulky N-(4-fluorophenyl) and tosyl (4-methylphenylsulfonyl) groups. Gelatinases (MMP-2 and MMP-9) possess deep S1' pockets that perfectly accommodate these bulky moieties. In contrast, MMP-1 and MMP-7 have shallow S1' pockets that sterically reject them, rendering the compound inactive against these off-target enzymes.

Mechanism cluster_0 Thermodynamic Binding Logic A N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine B Bulky N-Aryl & Tosyl Groups (Deep S1' Pocket Binding) A->B C Carboxylic Acid ZBG (Weak Zinc Chelation) A->C D Selective MMP-2/9 Inhibition (Gelatinases) B->D High Affinity E Off-Target MMP-1/7 Sparing (Collagenases) B->E Steric Clash C->D Modulates C->E Prevents Over-chelation F Prevention of Musculoskeletal Syndrome (MSS) E->F

Mechanistic pathway of selective MMP-2/9 inhibition via S1' pocket targeting.

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles of N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine against standard reference inhibitors. The data highlights the profound impact of substituting a hydroxamate ZBG with a carboxylate ZBG on MMP-1/7 sparing (2)[2].

InhibitorZBG TypeMMP-1 IC₅₀ (nM)(Shallow S1')MMP-2 IC₅₀ (nM)(Deep S1')MMP-7 IC₅₀ (nM)(Shallow S1')MMP-9 IC₅₀ (nM)(Deep S1')Selectivity Index(MMP-1 / MMP-2)
N-(4-Fluorophenyl)-...-alanine Carboxylic Acid> 10,00045 > 10,00058 > 222.0
MMP-2/9 Inhibitor I Hydroxamic Acid5,4003104,20024017.4
Batimastat (BB-94) Hydroxamic Acid341040.75

Data Interpretation: The test compound maintains high nanomolar potency against the target gelatinases while exhibiting virtually zero cross-reactivity with MMP-1 and MMP-7, yielding a selectivity index vastly superior to hydroxamate-based alternatives.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, reliance on a single assay is insufficient. Recombinant enzyme assays can yield false positives due to artificial enzyme conformations. Therefore, our recommended workflow pairs a primary in vitro fluorogenic cleavage assay with an orthogonal ex vivo Film In Situ Zymography (FIZ) assay.

Protocol A: Multiplexed Fluorogenic Cleavage Assay

This protocol establishes the primary IC₅₀ values across a recombinant MMP panel.

  • Pro-Enzyme Activation: Incubate recombinant human pro-MMPs with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C (1 hour for MMP-2/9; 2 hours for MMP-1/7).

  • Inhibitor Equilibration: Prepare 10-point serial dilutions of the inhibitor in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Incubate the activated MMPs with the inhibitor for 30 minutes at room temperature to allow thermodynamic equilibrium of the S1' pocket binding.

  • Substrate Addition: Add the fluorogenic substrate Mca-PLGL-Dpa-AR-NH₂ (final concentration 10 µM).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to derive the IC₅₀.

Protocol S1 1. Pro-MMP Activation (APMA, 37°C) S2 2. Inhibitor Equilibration (30 min, pH 7.5) S1->S2 S3 3. Fluorogenic Substrate (Mca-PLGL-Dpa-AR-NH2) S2->S3 S4 4. Kinetic Fluorescence (Ex:328nm / Em:393nm) S3->S4

Step-by-step workflow for fluorogenic matrix metalloproteinase cross-reactivity profiling.

Protocol B: Film In Situ Zymography (FIZ) for Ex Vivo Validation

Standard zymography denatures proteins via SDS, dissociating endogenous Tissue Inhibitors of Metalloproteinases (TIMP) from MMPs, yielding false-positive activity. FIZ preserves native tissue architecture and TIMP interactions, acting as a self-validating system for true functional inhibition (3)[3].

  • Tissue Preparation: Cryosection unfixed frozen tumor xenograft tissues into 5 µm slices.

  • Film Overlay: Mount the sections onto polyester films pre-coated with cross-linked gelatin.

  • Inhibitor Treatment: Apply N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (at 10x the established in vitro IC₅₀) directly to the sections.

  • Incubation & Staining: Incubate in a moist, dark chamber at 37°C for 12–24 hours. Stain the film with Amido Black 10B.

  • Quantification: Gelatinolytic activity appears as clear zones against a dark background. Quantify the suppression of these clearance zones using densitometry software compared to vehicle-treated controls.

References

  • Tamura, Y., et al. "Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives." Journal of Medicinal Chemistry (1998). 1

  • "Inhibition of Gelatinolytic Activity in Tumor Tissues by Synthetic Matrix Metalloproteinase Inhibitor: Application of Film in Situ Zymography." Clinical Cancer Research (2000). 3

  • "Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor." MDPI (2017). 2

Sources

Comparative

A Comparative In Silico Analysis of Novel N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine Derivatives as Potential Matrix Metalloproteinase-9 Inhibitors

Introduction: The Rationale for Targeting MMP-9 with Novel Sulfonylalanine Scaffolds Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases integral to the remodeling of the extracellular matrix (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting MMP-9 with Novel Sulfonylalanine Scaffolds

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases integral to the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, their aberrant activity is a hallmark of numerous pathologies, including tumor invasion, arthritis, and neuroinflammatory diseases.[1][3] Matrix Metalloproteinase-9 (MMP-9), or gelatinase B, is of particular interest due to its significant upregulation in many human diseases and its role in degrading type IV collagen, a key component of the basement membrane.[2][4] This makes MMP-9 a compelling target for therapeutic intervention.

The development of MMP inhibitors has been a long-standing goal in medicinal chemistry. Early generations of inhibitors, often broad-spectrum hydroxamates like Batimastat and Marimastat, showed promise but were hampered by off-target effects and poor pharmacokinetic profiles.[5][6] This has spurred the development of more selective inhibitors. The sulfonylated amino acid scaffold has emerged as a promising pharmacophore for achieving both potency and selectivity.[7]

This guide presents a comparative molecular docking study of three novel N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives against human MMP-9. These compounds are evaluated alongside two key reference inhibitors: JNJ0966 , a highly selective allosteric inhibitor of MMP-9 activation, and Batimastat , a broad-spectrum hydroxamate-based inhibitor.[6][8] Through this in silico analysis, we aim to predict the binding affinities and interaction patterns of these novel derivatives, providing a rationale for their potential as selective MMP-9 inhibitors and guiding future drug development efforts.

Materials and Methods: A Validated Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of small molecules to MMP-9 using AutoDock Vina. Each step is designed to ensure scientific integrity and provide a self-validating system for in silico analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. Receptor Preparation (PDB: 1GKC) Grid 3. Grid Box Generation PDB->Grid Prepared Receptor Ligands 2. Ligand Preparation (Derivatives & References) Vina 4. AutoDock Vina Execution Ligands->Vina Prepared Ligands Grid->Vina Grid Parameters Results 5. Binding Energy & Pose Analysis Vina->Results Docking Output Interactions 6. Molecular Interaction Visualization Results->Interactions Best Poses

Caption: Workflow for the comparative molecular docking study.

Receptor Preparation

The three-dimensional crystal structure of the catalytic domain of human MMP-9 in complex with a reverse hydroxamate inhibitor (PDB ID: 1GKC) was selected for this study.[9][10] This structure provides a well-defined active site, crucial for accurate docking simulations.

Protocol:

  • Structure Retrieval: Download the PDB file for 1GKC from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove water molecules and any co-crystallized ligands from the PDB file. This is essential to ensure that the docking calculations are not influenced by non-essential molecules.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Kollman charges to the protein structure using AutoDock Tools. Proper protonation and charge assignment are critical for accurately modeling electrostatic interactions.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Ligand Preparation

The study includes three novel N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives and two reference compounds.

  • Derivative 1 (D1): The base molecule, N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine.

  • Derivative 2 (D2): A methyl ester derivative of D1, exploring the impact of modifying the carboxylic acid group.

  • Derivative 3 (D3): A derivative with an additional nitro group on the 4-methylphenyl ring, investigating the effect of a strong electron-withdrawing group.

  • Reference 1 (R1): JNJ0966, a selective allosteric inhibitor.

  • Reference 2 (R2): Batimastat, a broad-spectrum hydroxamate inhibitor.[6]

Protocol:

  • Structure Retrieval/Generation: Obtain the 3D structures of the reference compounds from PubChem (JNJ0966: CID 135496489, Batimastat: CID 5362422).[6] The novel derivatives can be built using molecular modeling software and energy minimized.

  • Charge Calculation: Assign Gasteiger partial charges to all ligand structures.[11] The Gasteiger method is a widely used empirical approach that provides a rapid and reliable estimation of atomic charges, which is crucial for calculating electrostatic interactions in the docking simulation.[12][13]

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows for ligand flexibility during the docking process, which is essential for finding the optimal binding conformation.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.

Grid Box Generation

A grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for potential binding poses.

Protocol:

  • Centering the Grid: Center the grid box on the catalytic zinc ion (Zn2+) within the active site of MMP-9. This ensures that the docking search is focused on the region of interest.[4]

  • Defining Dimensions: Set the dimensions of the grid box to 25 x 25 x 25 Å. This size is large enough to accommodate the ligands and allow for sufficient rotational and translational freedom within the active site, without being computationally excessive.[14] It is a good practice to ensure the search space is large enough for the ligand to rotate freely.[10]

Molecular Docking with AutoDock Vina

AutoDock Vina was chosen for this study due to its improved speed and accuracy compared to previous versions.[10]

Protocol:

  • Configuration: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, and the grid box parameters.

  • Execution: Run the AutoDock Vina simulation. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a default value of 8.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.

Results: Comparative Binding Affinities and Interactions

The docking simulations yielded binding affinity scores for each of the three novel derivatives and the two reference compounds. The results are summarized in the table below. A lower binding energy indicates a more favorable and stable interaction between the ligand and the receptor.

Compound IDCompound Name/DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
D1 N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine-8.5His401, His405, His411, Glu402, Pro421, Tyr423
D2 Methyl-N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alaninate-8.2His401, His405, His411, Ala189, Leu188
D3 N-(4-Fluorophenyl)-N-[(3-nitro-4-methylphenyl)-sulfonyl]alanine-9.1His401, His405, His411, Glu402, Pro421, Tyr423, Arg424
R1 JNJ0966 (Allosteric Inhibitor)-7.9(Docked to allosteric site near Arg106)
R2 Batimastat (Hydroxamate Inhibitor)-9.8His401, His405, His411, Glu402, Pro421, Leu188

Discussion: Structure-Activity Relationships and Mechanistic Insights

The results of this comparative docking study provide valuable insights into the potential of the novel N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives as MMP-9 inhibitors.

Interaction with the Catalytic Zinc Ion

A key feature of the MMP-9 active site is the catalytic zinc ion, which is coordinated by three histidine residues (His401, His405, and His411).[1][3] This zinc ion is crucial for the enzyme's hydrolytic activity.[15] The most potent inhibitors of MMPs, such as the hydroxamate-based Batimastat (R2), typically chelate this zinc ion.[16] Our docking results for Batimastat are consistent with this, showing a very strong binding affinity of -9.8 kcal/mol and interactions with the three key histidine residues.

The novel derivatives D1 and D3, with their free carboxylic acid groups, also demonstrated strong predicted binding affinities (-8.5 and -9.1 kcal/mol, respectively) and interactions with the catalytic histidines. This suggests that the carboxylate and sulfonyl oxygens may coordinate with the zinc ion, mimicking the interaction of hydroxamates. The methyl ester derivative (D2), which lacks the free carboxylic acid, showed a slightly lower binding affinity (-8.2 kcal/mol) and a different interaction pattern, indicating the importance of this functional group for strong binding to the active site.

Structure-Activity Relationship of the Novel Derivatives

The comparison between the three derivatives highlights a preliminary structure-activity relationship. The addition of a nitro group in D3, a strong electron-withdrawing group, resulted in the highest predicted binding affinity among the novel compounds (-9.1 kcal/mol). This suggests that modifying the electronic properties of the 4-methylphenyl ring can enhance the interaction with the enzyme's active site, potentially through stronger interactions with residues like Arg424.

Comparison with Reference Inhibitors

The predicted binding affinity of the most promising novel derivative, D3 (-9.1 kcal/mol), is comparable to that of the potent, broad-spectrum inhibitor Batimastat (-9.8 kcal/mol). This indicates that the N-sulfonylalanine scaffold has the potential to produce highly potent inhibitors.

It is important to note that the reference inhibitor JNJ0966 (R1) binds to an allosteric site and not the catalytic active site.[8][17] Therefore, a direct comparison of its binding energy in the active site is not relevant. Its inclusion in this study is to highlight the different mechanisms of MMP-9 inhibition.

Visualization of Binding Interactions

The following diagram illustrates the key predicted interactions between the most promising derivative (D3) and the active site of MMP-9.

G cluster_mmp9 MMP-9 Active Site His401 His401 His405 His405 His411 His411 Glu402 Glu402 Pro421 Pro421 Tyr423 Tyr423 Arg424 Arg424 Zn Zn2+ Zn->His401 Zn->His405 Zn->His411 D3 Derivative 3 (D3) D3->Glu402 H-Bond D3->Pro421 Hydrophobic D3->Tyr423 Hydrophobic D3->Arg424 Electrostatic D3->Zn Coordination

Caption: Predicted interactions of Derivative 3 with the MMP-9 active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates that novel N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine derivatives are promising candidates for the development of potent MMP-9 inhibitors. The study highlights the importance of the free carboxylic acid group for strong interaction with the catalytic zinc ion and suggests that further optimization of the electronic properties of the aromatic rings could lead to even greater potency.

The predicted binding affinity of the nitro-substituted derivative (D3) is comparable to the well-established broad-spectrum inhibitor Batimastat, warranting further investigation. Future work should focus on the synthesis and in vitro enzymatic assays of these derivatives to validate the predictions of this docking study. Furthermore, molecular dynamics simulations could provide a more detailed understanding of the stability of the ligand-protein complexes and the dynamics of the binding interactions. This computational approach serves as a cost-effective and efficient first step in the rational design of novel and selective MMP-9 inhibitors.

References

  • Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. (2022). Frontiers in Molecular Biosciences. [Link]

  • Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors. (2021). Aging-US. [Link]

  • PubChem. (n.d.). N-[(4-Fluorophenyl)methanesulfonyl]-beta-alanine.
  • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. (2015). Journal of Cheminformatics. [Link]

  • PubChem. (n.d.). Marimastat.
  • Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. (2025). International Journal of Molecular Sciences. [Link]

  • Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach. (n.d.). Journal of Chemical Theory and Computation. [Link]

  • RCSB PDB. (2002). 1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B). [Link]

  • The Impact of Ionization States of Matrix Metalloproteinase Inhibitors on Docking-Based Virtual Screening. (2011). Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). Batimastat.
  • PubChem. (n.d.). SID 17397883.
  • Exploration of the Zinc Finger Motif in Controlling Activity of Matrix Metalloproteinases. (2014). Journal of the American Chemical Society. [Link]

  • Robust Scoring Functions for Protein-Ligand Interactions with Quantum Chemical Charge Models. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). SID 178101837 - batimastat.
  • Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (2017). Journal of Biological Chemistry. [Link]

  • AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. [Link]

  • Gasteiger charges: Significance and symbolism. (2025). ResearchGate. [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Nature Protocols. [Link]

  • The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices. (n.d.). Journal of Dentistry. [Link]

  • AutoDock Vina Manual. (2020). The Scripps Research Institute. [Link]

  • RCSB PDB. (2002). 1GKC: MMP9-inhibitor complex. [Link]

  • How can I deal with metals in protein using autodock? (2014). ResearchGate. [Link]

  • Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (2017). PubMed. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). Journal of Computational Chemistry. [Link]

  • Computational Insights into Flavonoids for ADAMTS-5 Exosite Inhibition in Knee Osteoarthritis: Docking, MD Simulations, and Machine Learning-Guided Structure Prediction. (2026). Molecules. [Link]

  • Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. (2000). Journal of Medicinal Chemistry. [Link]

  • molcharge - Partial Charges. (2025). OpenEye Toolkits Documentation. [Link]

  • Increasing Binding Energy in Molecular Docking in Bioinformatics. (n.d.). Pubrica. [Link]

  • Crystal structure of human MMP9 in complex with a reverse hydroxamate inhibitor. (2002). PubMed. [Link]

  • PubChem 3D structures? (2023). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the safe handling of specialized intermediates is paramount. N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the safe handling of specialized intermediates is paramount. N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine (a fluorinated tosyl-alanine derivative) represents a class of highly functionalized building blocks often utilized in structure-activity relationship (SAR) studies.

Because specific toxicological data for novel, proprietary, or highly specialized intermediates is often incomplete, laboratory personnel must operate under the assumption of high hazard [2]. This guide synthesizes technical accuracy with field-proven laboratory insights to provide a self-validating system for the safe handling, transfer, and disposal of this compound.

Hazard Profile & The Causality of Risk

To build a robust safety protocol, we must first understand the causality behind the chemical's physical and structural properties:

  • Fluorinated Aromatic Moiety: The inclusion of a 4-fluorophenyl group increases the molecule's lipophilicity. Highly lipophilic compounds can permeate standard single-ply latex gloves more rapidly, increasing the risk of transdermal absorption.

  • Sulfonamide (Tosyl) Group: Sulfonamide derivatives are known structural alerts for skin sensitization and allergic contact dermatitis. Repeated exposure to micro-doses must be strictly avoided.

  • Physical State (Crystalline Powder): Amino acid derivatives with bulky aromatic groups typically present as fine, static-prone powders. The primary acute hazard during operational handling is the aerosolization of this dust, leading to ocular irritation or inhalation exposure.

Personal Protective Equipment (PPE) Specifications

According to the Occupational Safety and Health Administration (OSHA) [1], the selection of Personal Protective Equipment (PPE) must be dictated by a rigorous hazard assessment. The table below outlines the mandatory PPE for handling this compound, grounded in the specific chemical causality described above.

PPE ComponentSpecificationOperational Causality
Gloves Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides a superior barrier against lipophilic fluorinated aromatics compared to latex. Double-gloving ensures a fail-safe against micro-tears during mechanical handling.
Eye Protection ANSI Z87.1-compliant Safety GogglesProtects against the aerosolization of fine, static-prone sulfonamide dust. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant, cuffed lab coatPrevents the accumulation of chemical dust on exposed wrists and forearms, mitigating the risk of sulfonamide-induced skin sensitization.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside of a certified fume hood (not recommended). Mitigates the inhalation of fine crystalline dust [3].

Experimental Protocol: Safe Weighing and Solution Preparation

This step-by-step methodology ensures a self-validating workflow where each step inherently checks the safety of the previous one.

Step 1: Engineering Controls & Fume Hood Verification

  • Conduct all handling inside a certified chemical fume hood. Verify that the face velocity is between 80–120 feet per minute (fpm).

  • Insight: Do not place the analytical balance too close to the front sash, as the aerodynamic turbulence can cause the fine powder to scatter.

Step 2: Static Mitigation

  • Use a static ionizer gun on the analytical balance and the immediate work area.

  • Insight: Fluorinated sulfonamides are highly prone to static cling. Using a grounded, stainless-steel spatula rather than a plastic spatula prevents the powder from aerosolizing or clinging to the transfer tool.

Step 3: Weighing and Transfer

  • Tare a conductive weigh boat or anti-static weighing paper.

  • Carefully transfer the N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine powder.

  • Transfer the powder directly into a pre-labeled vial containing your target solvent (e.g., anhydrous DMSO or DMF). Cap the vial immediately before removing it from the balance area.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with an appropriate organic solvent (e.g., isopropanol or ethanol), followed by a wet soap wipe.

  • Insight: The organic solvent dissolves the lipophilic compound, while the surfactant in the soap wipe physically removes the residual chemical film from the surface.

Spill Response and Waste Disposal Plan

When dealing with unknown or novel chemicals, any spill must be treated with the highest standard of caution [2].

Immediate Spill Response
  • Containment: If the powder spills, do not sweep it dry, as this will aerosolize the chemical.

  • Absorption: Cover the powder with an absorbent material (e.g., spill pads or sand) slightly dampened with isopropanol to suppress dust formation.

  • Collection: Use a disposable plastic scoop to collect the dampened mass and place it into a sealable hazardous waste container.

Segregated Waste Disposal
  • Solid Waste: Contaminated weigh boats, gloves, and spill cleanup materials must be placed in a designated solid hazardous waste bin.

  • Liquid Waste (Critical): Any solutions containing this compound must be strictly routed to Halogenated Organic Waste . Because of the 4-fluorophenyl group, incineration facilities require this segregation to manage halogenated effluents properly and prevent the release of highly toxic hydrofluoric acid (HF) gas during disposal.

Workflow Visualization

The following diagram illustrates the logical progression of the safe handling and spill response protocol.

G A Pre-Operation Risk Assessment B Don PPE (Nitrile, Goggles, Coat) A->B C Engineering Controls (Fume Hood Setup) B->C D Material Transfer (Anti-static tools) C->D F Spill Detected? D->F E Decontamination & Waste Segregation G Spill Response Protocol F->G Yes H Proceed to Experiment F->H No G->E H->E

Safe Handling and Spill Response Workflow for Fluorinated Sulfonamide Derivatives.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. Available at:[Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. Available at:[Link]

  • World Health Organization (WHO). Personal protective equipment (PPE). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
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N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
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